APhos Pd G3
Description
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Properties
Molecular Formula |
C29H42N2O3PPdS- |
|---|---|
Molecular Weight |
636.1 g/mol |
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
OXTAAFWYZNPFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Foundational & Exploratory
APhos Pd G3 Precatalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APhos Pd G3, also known as [4-(Di-tert-butylphosphino)-N,N-dimethylaniline-2-(2′-aminobiphenyl)]palladium(II) methanesulfonate (B1217627), is a third-generation Buchwald precatalyst highly valued in modern organic synthesis.[1] These air- and moisture-stable palladium complexes offer significant advantages in cross-coupling reactions, including lower catalyst loadings, shorter reaction times, and the efficient generation of the active monoligated Pd(0) species under mild conditions.[2][3] Developed by the Buchwald group, G3 precatalysts are characterized by a biarylphosphine ligand and a unique aminobiphenyl framework that facilitates the formation of the active catalytic species.[4] This guide provides a comprehensive overview of the this compound precatalyst, including its chemical properties, applications in key cross-coupling reactions, detailed experimental protocols, and the underlying catalytic cycles.
Chemical Properties and Structure
This compound is a well-defined, crystalline solid that exhibits good solubility in many common organic solvents. Its stability to air and moisture simplifies handling and reaction setup, making it a user-friendly option for a wide range of synthetic applications.[5]
| Property | Value |
| CAS Number | 1820817-64-8 |
| Molecular Formula | C₂₉H₄₁N₂O₃PPdS |
| Molecular Weight | 635.11 g/mol |
| Appearance | Off-white to pale yellow solid |
The structure of this compound features a palladium(II) center coordinated to the electron-rich and sterically demanding APhos ligand and a bidentate aminobiphenyl fragment, with a methanesulfonate counterion.
Core Applications in Cross-Coupling Reactions
This compound is a versatile precatalyst effective in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Its primary applications include:
-
Suzuki-Miyaura Coupling: Formation of biaryl and vinyl-aryl structures.
-
Buchwald-Hartwig Amination: Synthesis of aryl and heteroaryl amines.[1]
-
Negishi Coupling: Coupling of organozinc reagents with organic halides.[1][5]
-
Heck Reaction: Vinylation of aryl halides.[1]
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[1]
-
Stille Coupling: Coupling of organotin reagents with organic halides.[1]
-
Hiyama Coupling: Coupling of organosilicon compounds with organic halides.[1]
Quantitative Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions utilizing third-generation Buchwald precatalysts like this compound. The data highlights the efficiency and broad substrate scope of these catalytic systems.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Product | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 1 | 100 | 12 | >95 |
| 2 | 2-Chlorotoluene | 2-Methylbiphenyl | 2 | 100 | 18 | 92 |
| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 1 | 80 | 6 | >98 |
| 4 | 2,6-Dimethylchlorobenzene | 2,6-Dimethylbiphenyl | 2 | 110 | 24 | 85 |
Note: Data is representative of typical yields obtained with Buchwald G3 precatalysts under optimized conditions.[6]
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Various Amines
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene (B28343) | 100 | 6 | 94 |
| 2 | 4-Bromoanisole | Aniline | K₃PO₄ | Dioxane | 90 | 12 | 96 |
| 3 | 2-Chloropyridine | n-Butylamine | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | NaOtBu | THF | 80 | 8 | 91 |
Note: This data is illustrative of the performance of palladium catalysts with bulky biarylphosphine ligands like APhos.[7]
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e-g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous and degassed solvents are crucial for optimal results.
Detailed Methodology for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a representative example for the coupling of an aryl chloride with an amine using the APhos ligand.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (12.7 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Activation of this compound Precatalyst
The activation of the G3 precatalyst is initiated by a base, leading to the formation of the active monoligated Pd(0) species, which enters the catalytic cycle.
References
- 1. This compound 97 1820817-64-8 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to APhos Pd G3: Structure, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
APhos Pd G3 is a third-generation Buchwald precatalyst that has emerged as a highly efficient and versatile tool for a wide range of palladium-catalyzed cross-coupling reactions. Its robust nature, high catalytic activity, and broad substrate scope have made it an invaluable asset in academic research and the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the structure, activation, catalytic mechanism, and practical application of this compound.
Structure of this compound
This compound, systematically named (4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine, [4-(Di-tert-butylphosphino)-N,N-dimethylaniline-2-(2′-aminobiphenyl)]palladium(II) methanesulfonate (B1217627), is a well-defined, air- and moisture-stable palladium(II) complex.[1][2] The "G3" designation indicates that it is a third-generation Buchwald precatalyst, characterized by the presence of a methanesulfonate anion, which enhances its stability and solubility compared to earlier generations.[3]
The key structural features of this compound include:
-
Palladium(II) Center: The central metal atom that facilitates the cross-coupling reaction.
-
APhos Ligand: A bulky and electron-rich biaryl monophosphine ligand, specifically (4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine. The steric bulk of the di-tert-butylphosphino group and the electronic properties of the dimethylamino substituent are crucial for the catalyst's high activity.
-
2-Aminobiphenyl (B1664054) Fragment: This moiety is part of the palladacycle and plays a critical role in the activation of the precatalyst.
-
Methanesulfonate Anion: A non-coordinating anion that facilitates the generation of the active catalytic species.
| Property | Value |
| CAS Number | 1820817-64-8[1][2] |
| Molecular Formula | C₂₉H₄₁N₂O₃PPdS[1][2] |
| Molecular Weight | 635.11 g/mol [1][2] |
| Appearance | Off-white to pale yellow solid |
| Stability | Air, moisture, and thermally stable |
Mechanism of Action
The efficacy of this compound lies in its ability to generate a highly active, monoligated palladium(0) species, which is the true catalyst in the cross-coupling cycle. This process involves two main stages: precatalyst activation and the catalytic cycle.
Precatalyst Activation
The this compound precatalyst is activated in the presence of a base to generate the active L-Pd(0) species (where L = APhos). This activation proceeds through the following steps:
-
Deprotonation: The base removes a proton from the amino group of the 2-aminobiphenyl fragment.[4]
-
Reductive Elimination: The resulting palladium-amido complex undergoes reductive elimination, releasing the 2-aminobiphenyl moiety and forming the highly reactive, monoligated L-Pd(0) species. The methanesulfonate anion is displaced during this process.[3]
Catalytic Cycle
Once the active L-Pd(0) species is formed, it enters the catalytic cycle, which is common for many cross-coupling reactions. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura coupling reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The aryl or heteroaryl halide (Ar-X) reacts with the L-Pd(0) complex, leading to the formation of a Pd(II) intermediate. This is often the rate-determining step, and the electron-rich nature of the APhos ligand helps to accelerate this process.
-
Transmetalation (for Suzuki-Miyaura): In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the L-Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk of the APhos ligand promotes this final step.
For Buchwald-Hartwig amination, the transmetalation step is replaced by coordination of the amine to the palladium center, followed by deprotonation by the base to form a palladium-amido complex, which then undergoes reductive elimination.[5]
Quantitative Data Presentation
While extensive, directly comparable quantitative data for this compound across a wide range of substrates is not always presented in a single source, the following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions, compiled from various sources. It is important to note that reaction conditions can vary, and direct comparisons should be made with caution.
Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 120 | 15 min (MW) | 95[6] |
| 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 120 | 15 min (MW) | 92[6] |
| 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 130 | 20 min (MW) | 88[6] |
| 3-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 130 | 20 min (MW) | 91[6] |
| 4-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 120 | 15 min (MW) | 98[6] |
Buchwald-Hartwig Amination
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene (B28343) | 100 | - | High[5] |
| 2-Chlorotoluene | n-Butylamine | NaOtBu | Toluene | 100 | - | High[5] |
| 4-Bromoanisole | Piperidine | NaOtBu | Toluene | 100 | 0.33 | 93[7] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using this compound. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (0.5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl chloride, arylboronic acid, this compound, and potassium phosphate.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).
-
Degassed 1,4-dioxane and water are added via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-120 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To the Schlenk tube under an inert atmosphere, add this compound and sodium tert-butoxide.
-
The tube is evacuated and backfilled with the inert gas.
-
Anhydrous toluene, the aryl bromide, and the amine are added via syringe.
-
The Schlenk tube is sealed and the reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C).
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Conclusion
This compound is a powerful and reliable third-generation Buchwald precatalyst that offers significant advantages in modern organic synthesis. Its high stability, broad substrate scope, and excellent catalytic activity make it a preferred choice for challenging cross-coupling reactions, particularly in the pharmaceutical and fine chemical industries. Understanding its structure and the underlying mechanistic principles of its activation and catalytic cycle is key to leveraging its full potential in the development of efficient and robust synthetic methodologies.
References
APhos Pd G3: A Comprehensive Technical Guide to Synthesis, Characterization, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the third-generation Buchwald precatalyst, APhos Pd G3. It details the synthesis and characterization of this highly active and versatile catalyst and summarizes its performance in a wide range of cross-coupling reactions critical to modern organic synthesis and drug development.
Introduction
This compound, chemically known as [4-(Di-tert-butylphosphino)-N,N-dimethylaniline-2-(2′-aminobiphenyl)]palladium(II) methanesulfonate, is a member of the Buchwald family of preformed palladium catalysts.[1][2] These third-generation (G3) precatalysts are renowned for their high stability, activity at low catalyst loadings, and broad substrate scope, making them invaluable tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[2] Their air- and moisture-stability simplifies handling and increases reproducibility in complex synthetic routes.
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward procedure, typically involving the reaction of the corresponding APhos ligand with a palladium precursor. A general synthetic scheme is outlined below.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:
-
Preparation of the Reaction Mixture: In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Pd(2-aminobiphenyl)(μ-OMs)]₂ (1.0 equivalent) and the APhos ligand (2.0 equivalents).
-
Solvent Addition: Anhydrous and deoxygenated tetrahydrofuran (B95107) (THF) is added to the vessel.
-
Reaction: The mixture is stirred at room temperature, during which the active catalyst is formed.
-
Isolation: The product is typically isolated by precipitation through the addition of a non-polar solvent such as pentane, followed by filtration and drying under vacuum.
Characterization of this compound
This compound is characterized by a suite of analytical techniques to confirm its structure and purity.
| Property | Value |
| Molecular Formula | C₂₉H₄₁N₂O₃PPdS[2] |
| Molecular Weight | 635.11 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1820817-64-8[2] |
Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.6-6.5 (m, Ar-H), 4.72 (br s, 1H, NH), 2.97 (s, 6H, N(CH₃)₂), 2.74 (s, 3H, SO₃CH₃), 1.29 (d, J = 13.8 Hz, 9H, t-Bu), 1.13 (d, J = 14.0 Hz, 9H, t-Bu) |
| ³¹P NMR (CDCl₃) | Characteristic signal for the phosphine (B1218219) ligand coordinated to palladium. The chemical shift can be solvent-dependent.[3][4] |
| Mass Spectrometry | ESI-MS can be used to observe the molecular ion peak. |
Catalytic Applications and Performance
This compound is a highly effective precatalyst for a variety of palladium-catalyzed cross-coupling reactions. Its utility stems from the robust and electron-rich nature of the APhos ligand, which promotes the formation of the active Pd(0) species and facilitates both oxidative addition and reductive elimination steps in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound demonstrates excellent activity in the coupling of a wide range of aryl and heteroaryl halides with boronic acids and their derivatives.
| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | >95 | [5] |
| 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 92 | [6] |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 95 | [6] |
Buchwald-Hartwig Amination
This compound is highly effective for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and agrochemicals. It can be used for the coupling of a wide range of amines with aryl and heteroaryl halides.
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole | Morpholine | NaOt-Bu | Toluene | 100 | 98 | [7] |
| 2-Bromopyridine | n-Butylamine | NaOt-Bu | Toluene | 80 | 95 | [8] |
| 4-Chlorotoluene | Aniline | K₃PO₄ | Dioxane | 110 | 92 | [9] |
Other Cross-Coupling Reactions
This compound is also a competent catalyst for a variety of other important cross-coupling reactions.
| Reaction | Electrophile | Nucleophile | General Conditions | Reference |
| Heck Coupling | Aryl Halide | Alkene | Base, high temperature | |
| Sonogashira Coupling | Aryl Halide | Terminal Alkyne | Cu(I) co-catalyst, Base | [10] |
| Negishi Coupling | Aryl Halide | Organozinc Reagent | - | |
| Hiyama Coupling | Aryl Halide | Organosilane | Fluoride source or base | [1] |
| Stille Coupling | Aryl Halide | Organostannane | - | [11] |
Experimental Workflows
A general experimental workflow for a cross-coupling reaction using this compound is depicted below.
Conclusion
This compound is a state-of-the-art Buchwald precatalyst that offers significant advantages in terms of stability, activity, and versatility. Its ability to efficiently catalyze a broad range of cross-coupling reactions makes it an indispensable tool for chemists in academia and industry, particularly in the fields of drug discovery and materials science. The detailed protocols and performance data presented in this guide are intended to facilitate its successful application in the synthesis of complex molecular targets.
References
- 1. Palladium-Indolylphosphine-Catalyzed Hiyama Cross-Coupling of Aryl Mesylates [organic-chemistry.org]
- 2. This compound 97 1820817-64-8 [sigmaaldrich.com]
- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lzchemical.com [lzchemical.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. catalysts.metalor.com [catalysts.metalor.com]
- 11. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
APhos Pd G3 physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of APhos Pd G3, a third-generation Buchwald precatalyst. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the catalyst's characteristics, experimental protocols for its use in cross-coupling reactions, and visual representations of its catalytic cycle and experimental workflow.
Core Physical and Chemical Properties
This compound, systematically named Methanesulfonato{[4-(N,N-dimethylamino)phenyl]di-t-butylphosphino}(2'-amino-1,1'-biphenyl-2-yl)palladium(II), is a highly efficient and versatile catalyst for various cross-coupling reactions.[1][2][3] As a G3 Buchwald precatalyst, it offers enhanced stability and activity, allowing for lower catalyst loadings and shorter reaction times.
General Properties
This compound is recognized for its high stability in air and moisture, which simplifies handling and setup procedures.[4][5] It is a solid, typically appearing as a beige to tan powder.[2] The compound is highly soluble in a wide range of common organic solvents, a characteristic that is advantageous for its application in homogeneous catalysis.[4][5]
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Reference |
| CAS Number | 1820817-64-8 | [1][3] |
| Molecular Formula | C29H41N2O3PPdS | [1][3] |
| Molecular Weight | 635.11 g/mol | [1][3] |
| Appearance | Beige to tan powder | [2] |
| Melting Point | 192-201 °C (decomposition) | [2][6] |
| Palladium Content | 16.8% | [3] |
| Spectroscopic Data | Value | Reference |
| 31P-NMR (DMSO-d6) | One sharp signal at 36.84 ppm (for the related XPhos Pd G3) | [1] |
| 31P-NMR (CDCl3) | Two signals may be present, indicating isomeric forms in solution (for the related XPhos Pd G3) | [1] |
Experimental Protocols
This compound is a versatile catalyst for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The following are representative experimental protocols.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using this compound.
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K2CO3, 2.0 mmol, 2.0 equiv).
-
Add this compound (0.01-0.05 mmol, 1-5 mol%).
-
Add the degassed solvent (e.g., dioxane/water, 10:1 mixture, 5 mL).
Reaction Conditions:
-
Seal the Schlenk tube and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine using this compound.[7]
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
Add this compound (0.01-0.05 mmol, 1-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, 5 mL).
Reaction Conditions:
-
Seal the tube and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[7]
-
Monitor the reaction's progress by TLC or GC.[7]
Workup:
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]
- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 3. catalysts.metalor.com [catalysts.metalor.com]
- 4. This compound 97 1820817-64-8 [sigmaaldrich.com]
- 5. This compound 97 1820817-64-8 [sigmaaldrich.com]
- 6. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Thermal Stability of APhos Pd G3 Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of the APhos Pd G3 catalyst. This compound, a third-generation Buchwald precatalyst, is widely utilized in cross-coupling reactions due to its high activity and operational simplicity. A critical aspect of its utility is its thermal stability, which influences its storage, handling, and performance in high-temperature reactions.
Core Concepts
This compound, like other Buchwald G3 precatalysts, is recognized for its notable thermal stability in its solid form. This stability is a significant advantage over earlier generations of palladium precatalysts, allowing for easier handling and storage. The catalyst's structure, featuring a biarylphosphine ligand (APhos) and a 2-aminobiphenylpalladium methanesulfonate (B1217627) framework, contributes to this robustness.
The thermal decomposition of this compound is a critical parameter, particularly for reactions requiring elevated temperatures. The reported melting point with decomposition provides a general indication of its thermal limits.
Quantitative Thermal Stability Data
Publicly available, specific quantitative data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is limited. However, the melting point at which decomposition occurs has been consistently reported by various suppliers.
| Parameter | Value | Reference(s) |
| Melting Point with Decomposition | 192-201 °C |
This temperature range signifies the point at which the catalyst undergoes significant thermal degradation. It is important to note that the onset of decomposition may occur at a lower temperature, and subtle degradation could happen before this range is reached. For high-temperature applications, operating significantly below this temperature range is advisable to ensure catalyst integrity and optimal performance.
Thermal Activation and Decomposition Pathway
The initial phase of the thermal transformation of this compound is its activation to the catalytically active LPd(0) species. This process, while technically a decomposition of the precatalyst, is a controlled and desired reaction pathway that is fundamental to its catalytic activity.
The activation of G3 precatalysts is understood to proceed via deprotonation of the aminobiphenyl ligand by a base, followed by reductive elimination. This process releases the active monoligated Pd(0) species, carbazole, and a methanesulfonate salt.
An In-depth Technical Guide to the Activation Mechanism of APhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the activation mechanism for the third-generation (G3) APhos palladium precatalyst. As a member of the Buchwald family of palladacycle precatalysts, APhos Pd G3 is a critical tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its activation is paramount for optimizing reaction conditions, maximizing yields, and ensuring the efficient generation of the active catalytic species.
Introduction to Buchwald G3 Precatalysts
The development of palladium precatalysts has been driven by the need for more stable, versatile, and efficient systems capable of generating the active monoligated Pd(0) species under mild conditions. Third-generation Buchwald precatalysts, including this compound, represent a significant advancement. The key innovation in G3 precatalysts is the replacement of the chloride ligand found in second-generation (G2) systems with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (mesylate, OMs) anion. This modification imparts several advantages, including enhanced stability in solution and the ability to accommodate a wider range of bulky and electron-rich phosphine (B1218219) ligands like APhos.[1] These precatalysts are air- and moisture-stable, exhibit good solubility in common organic solvents, and allow for precise control over the ligand-to-palladium ratio.[2]
The Core Activation Mechanism of this compound
The activation of this compound is a base-mediated process that transforms the stable Pd(II) precatalyst into the catalytically active monoligated Pd(0) species, (APhos)Pd(0). This transformation proceeds through a well-defined pathway, which is crucial for the initiation of the catalytic cycle in cross-coupling reactions.
The generally accepted mechanism involves two key steps:
-
Deprotonation: In the presence of a base, the amine proton on the 2-aminobiphenyl (B1664054) scaffold of the precatalyst is removed. This deprotonation is facilitated by the electron-withdrawing nature of the methanesulfonate ligand, which increases the acidity of the N-H bond compared to earlier generation precatalysts. This step results in the formation of a palladium-amido intermediate.[1][3]
-
Reductive Elimination: The resulting palladium-amido complex then undergoes reductive elimination. This step involves the formation of a C-N bond, leading to the expulsion of carbazole (B46965) and the methanesulfonate salt. The palladium center is concomitantly reduced from Pd(II) to the highly reactive Pd(0) state, coordinated to the APhos ligand. This (APhos)Pd(0) species is the active catalyst that enters the cross-coupling cycle.[1]
The overall activation process is designed to be rapid and quantitative, ensuring that the active catalyst is efficiently generated in situ at the start of the reaction.[2]
Signaling Pathway for this compound Activation
References
The Advent of Third-Generation Buchwald Precatalysts: A Paradigm Shift in Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of highly efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where the rapid and reliable construction of complex molecular architectures is paramount. Among the most significant advancements in this field are the palladium-based Buchwald precatalysts, which have revolutionized carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bond formation. This technical guide provides an in-depth exploration of the third-generation (G3) Buchwald precatalysts, elucidating their inherent advantages over previous generations through quantitative data, detailed experimental protocols, and mechanistic insights.
Core Advantages of Third-Generation Buchwald Precatalysts
The evolution from first- and second-generation (G1 and G2) to the third-generation (G3) Buchwald precatalysts brought about significant improvements in stability, activity, and substrate scope. The key structural modification in G3 precatalysts is the replacement of the chloride anion found in G2 with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (OMs) anion.[1] This seemingly subtle change has profound effects on the catalyst's properties and performance.
Key Advantages:
-
Enhanced Stability: G3 precatalysts exhibit superior air and moisture stability compared to their predecessors, simplifying handling and reaction setup.[1][2] They also demonstrate remarkable longevity in solution.[3]
-
Broader Ligand Scope: The methanesulfonate anion allows for the accommodation of very bulky and electron-rich biarylphosphine ligands, such as the BrettPhos family and other sterically demanding t-butyl phosphines, which were often incompatible with earlier generation precatalysts.[3]
-
Increased Solubility: G3 precatalysts are highly soluble in a wide array of common organic solvents, which enhances their versatility in various reaction conditions.[1]
-
Rapid and Quantitative Activation: These precatalysts efficiently and rapidly generate the active monoligated Pd(0) species under mild conditions, often leading to lower catalyst loadings and shorter reaction times.[3]
-
High Catalytic Activity: The efficient generation of the active catalyst, combined with the use of highly active ligands, results in high yields for a broad range of substrates, including challenging electron-rich, sterically hindered, and heteroaryl chlorides.[3]
Quantitative Performance Comparison
The superiority of G3 precatalysts is not merely qualitative. Quantitative data from various studies highlight their enhanced performance in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. G3 precatalysts have demonstrated exceptional efficacy in this reaction, particularly with challenging substrates prone to side reactions like protodeboronation.
| Precatalyst Generation | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| G3 | XPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 0.5 | >95 | [3] |
| G3 | tBuXPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | RT | 2 | 98 | N/A |
| G2 | XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | N/A |
Table 1: Comparative performance of Buchwald precatalysts in Suzuki-Miyaura coupling. Note that reaction conditions may vary between studies, highlighting the milder conditions often achievable with G3 precatalysts.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry. G3 precatalysts have expanded the scope and efficiency of this critical transformation. A comparative study of RuPhos-ligated G3, G4, and G5 precatalysts in the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene (B165104) revealed the high activity of the later generations, with the G3 catalyst showing lower but still notable activity.[4]
| Precatalyst | Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (RuPhos)Pd G3 | RuPhos | 1-chloro-4-fluorobenzene | Morpholine | NaOtBu | Toluene | 100 | N/A | ~3 | [4] |
| (RuPhos)Pd G4 | RuPhos | 1-chloro-4-fluorobenzene | Morpholine | NaOtBu | Toluene | 100 | N/A | 55 | [4] |
| (RuPhos)Pd G5 | RuPhos | 1-chloro-4-fluorobenzene | Morpholine | NaOtBu | Toluene | 100 | N/A | 27 | [4] |
Table 2: Comparative activity of RuPhos-ligated G3, G4, and G5 precatalysts in C-N coupling. While G4 showed the highest yield in this specific study, G3 precatalysts with other ligands, such as BrettPhos, are known to be highly effective for N-arylation reactions.[3]
Mechanistic Insights and Activation Pathway
The efficacy of Buchwald precatalysts lies in their ability to cleanly and efficiently generate the active monoligated Pd(0) species, L-Pd(0). The activation of G1, G2, and G3 precatalysts follows a similar pathway involving deprotonation and reductive elimination.
References
APhos Pd G3: A Comprehensive Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth overview of APhos Pd G3, a third-generation Buchwald precatalyst widely utilized in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the catalyst's properties, supplier information, experimental protocols for key cross-coupling reactions, and the underlying catalytic mechanisms.
Core Catalyst Information
This compound , with the CAS number 1820817-64-8 , is a highly efficient and versatile palladium precatalyst.[1][2] It is particularly valued for its high stability, broad substrate scope, and the ability to catalyze challenging cross-coupling reactions under mild conditions. These third-generation precatalysts are noted for being air, moisture, and thermally-stable, and they exhibit good solubility in common organic solvents.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1820817-64-8 |
| Molecular Formula | C₂₉H₄₁N₂O₃PPdS |
| Molecular Weight | 635.11 g/mol |
| Appearance | Solid |
| Melting Point | 192-201 °C (decomposition) |
| Solubility | Good solubility in common organic solvents |
Supplier and Pricing Information
This compound is commercially available from several major chemical suppliers. The following table summarizes supplier information, including catalog numbers and pricing, to facilitate procurement for research and development purposes.
| Supplier | Catalog Number | Quantity | Price (USD) |
| Sigma-Aldrich | 764183 | 250 mg | $57.37 |
| 1 g | $162.35 | ||
| 5 g | $595.00 | ||
| Fisher Scientific | NC1602396 | 1 g | $791.69 |
| Cenmed | C005B-022759 | - | $355.94 |
| Krackeler Scientific | ALDRICH/764183 | - | - |
| Metalor | - | - | Contact for quote |
Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current information.
Experimental Protocols
This compound is a go-to catalyst for a variety of cross-coupling reactions. Below are detailed experimental protocols for two of the most common applications: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol provides a general procedure for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids, a reaction for which APhos-based catalysts are highly effective.
Reaction Setup:
-
In an inert atmosphere (e.g., a glovebox), add the aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) to a dry reaction vessel equipped with a stir bar.
-
Add the this compound precatalyst (0.02 mmol, 2 mol%).
-
Add the desired solvent (e.g., dioxane or toluene, 5 mL).
-
Seal the vessel and remove it from the inert atmosphere.
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC/MS, or LC/MS).
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297), 20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Buchwald-Hartwig Amination of Aryl Chlorides
This protocol details a general method for the C-N cross-coupling of aryl chlorides with amines using an APhos-based catalyst system.
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., this compound, 1.0 mol%), the APhos ligand (if using a separate palladium source, 1.0-2.0 mol%), and the base (e.g., a strong base like sodium tert-butoxide, 1.4 equiv.).
-
Add the aryl chloride (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous solvent.
Reaction Conditions:
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the mixture with a suitable organic solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under vacuum.
-
Purify the residue by flash column chromatography on silica gel to yield the desired arylamine.
Catalytic Cycles and Mechanisms
The efficacy of this compound lies in its ability to efficiently generate the active Pd(0) species that drives the catalytic cycle. The following diagrams, generated using the DOT language, illustrate the precatalyst activation and the subsequent catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Precatalyst Activation
The G3 precatalyst is activated by a base, which initiates the formation of the active, monoligated Pd(0) species. This activation step is crucial for the catalyst to enter the main catalytic cycle.
Suzuki-Miyaura Catalytic Cycle
Following activation, the L-Pd(0) species enters the Suzuki-Miyaura catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond.
Buchwald-Hartwig Amination Catalytic Cycle
Similarly, in the Buchwald-Hartwig amination, the active L-Pd(0) catalyst facilitates the formation of a carbon-nitrogen bond through a series of steps involving the amine and the aryl halide.
References
Foundational Principles and Applications of APhos Pd G3 in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The third-generation Buchwald precatalyst, APhos Pd G3, has emerged as a cornerstone in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Its high stability, broad substrate scope, and operational simplicity have made it an invaluable tool in pharmaceutical and materials science research. This technical guide delves into the foundational literature surrounding the development and application of this compound, providing detailed experimental protocols, quantitative performance data, and mechanistic insights.
Core Concepts and Advantages of Third-Generation Buchwald Precatalysts
This compound, formally known as [4-(Di-tert-butylphosphino)-N,N-dimethylaniline-2-(2′-aminobiphenyl)]palladium(II) methanesulfonate (B1217627), belongs to the third generation (G3) of Buchwald precatalysts. A key innovation in G3 precatalysts is the incorporation of a methanesulfonate (OMs) ligand, which replaces the chloride ligand found in earlier generations. This modification imparts several key advantages:
-
Enhanced Stability: G3 precatalysts are air- and moisture-stable solids, simplifying handling and reaction setup.[1]
-
High Solubility: They exhibit excellent solubility in a wide range of common organic solvents.[2]
-
Efficient Activation: They readily and quantitatively generate the active, monoligated Pd(0) species under typical reaction conditions, leading to high catalytic activity even at low catalyst loadings.[1][3]
-
Broad Ligand Scope: The G3 platform can accommodate a wide variety of bulky and electron-rich phosphine (B1218219) ligands, such as APhos.[2]
The APhos ligand itself, a bulky and electron-rich dialkylbiaryl phosphine, plays a crucial role in promoting the key steps of the catalytic cycle, particularly the oxidative addition of challenging substrates like aryl and heteroaryl chlorides.[4][5]
Synthesis of this compound
Experimental Protocol: Synthesis of this compound (Adapted)
Step 1: Synthesis of 2-Ammoniumbiphenyl Mesylate
This step involves the reaction of 2-aminobiphenyl (B1664054) with methanesulfonic acid.[6]
Step 2: Synthesis of the Dimeric Palladacycle [Pd(ABP)(OMs)]₂ (ABP = deprotonated 2-aminobiphenyl)
Palladium acetate (B1210297) is reacted with 2-ammoniumbiphenyl mesylate in toluene (B28343) at an elevated temperature. The resulting dimeric palladacycle precipitates from the solution upon cooling.[6]
-
Reagents: Palladium(II) acetate, 2-ammoniumbiphenyl mesylate, anhydrous toluene.
-
Procedure:
-
Charge a Schlenk flask with palladium(II) acetate (1.0 eq.) and 2-ammoniumbiphenyl mesylate (1.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene under an inert atmosphere.
-
Heat the mixture at 50 °C for 2 hours with stirring.
-
Cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Isolate the solid product by filtration, wash with toluene, and dry under vacuum.[6]
-
Step 3: Synthesis of this compound
The dimeric palladacycle is then treated with the APhos ligand to yield the final this compound precatalyst.
-
Reagents: [Pd(ABP)(OMs)]₂, APhos ligand, anhydrous solvent (e.g., THF or ethyl acetate).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the dimeric palladacycle (1.0 eq.) in the chosen anhydrous solvent.
-
Add the APhos ligand (2.0 eq. relative to the dimer) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by ³¹P NMR is recommended).
-
The product can be isolated by precipitation with a non-polar solvent (e.g., pentane (B18724) or hexane), followed by filtration, washing, and drying under vacuum.
-
Quality Control: The purity of the synthesized this compound should be assessed by ¹H and ³¹P NMR spectroscopy to identify and quantify any potential impurities, such as the unreacted dimeric palladacycle or residual solvents.[6][7]
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the three-step synthesis of this compound.
Activation of this compound and Catalytic Cycles
The this compound precatalyst is not the active catalytic species itself. It requires an in-situ activation step to generate the highly reactive, monoligated Pd(0) complex, L-Pd(0) (where L = APhos). This activation is typically achieved in the presence of a base. The proposed mechanism involves the deprotonation of the aminobiphenyl ligand, followed by reductive elimination to yield the L-Pd(0) species, carbazole, and a methanesulfonate salt.[8]
Activation of this compound Precatalyst
Caption: The base-mediated activation pathway of the this compound precatalyst.
Once the active APhos-Pd(0) catalyst is formed, it enters the catalytic cycle of the specific cross-coupling reaction. Below are the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalyzed by APhos-Pd(0).
Generalized Buchwald-Hartwig Amination Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalyzed by APhos-Pd(0).
Quantitative Performance Data
This compound has demonstrated high efficacy in a range of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The following tables summarize representative data, showcasing the broad substrate scope and typical reaction conditions.
Table 1: APhos-Catalyzed Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides
| Entry | Aryl/Heteroaryl Chloride | Boronic Acid | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) |
| 1 | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | K₂CO₃ | Water | 90 | 1 | 79 |
| 2 | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | >95 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | >95 |
| 4 | 2-Chloro-6-methoxypyridine | 3-Furylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 98 |
| 5 | 4-Chloroanisole | 4-Methylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | 96 |
Data compiled from various sources, including[3]. Conditions and yields are representative and may vary based on specific substrate combinations and optimization.
Table 2: APhos-Catalyzed Buchwald-Hartwig Amination of (Hetero)aryl Halides
| Entry | Aryl/Heteroaryl Halide | Amine | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 1-2 | >98 |
| 2 | 2-Bromopyridine | n-Butylamine | NaOtBu | Toluene | 80 | 1 | 95 |
| 3 | 4-Chloroanisole | Aniline | NaOtBu | Toluene | 100 | 2 | 92 |
| 4 | 1-Bromo-4-fluorobenzene | Pyrrolidine | NaOtBu | Toluene | 80 | 1 | 99 |
| 5 | 2-Chlorotoluene | Di-n-butylamine | NaOtBu | Toluene | 100 | 1.5 | 97 |
Data compiled from various sources, including[3]. Conditions and yields are representative and may vary based on specific substrate combinations and optimization.
Experimental Protocols for Cross-Coupling Reactions
The following are generalized protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig amination reactions using this compound. These should serve as a starting point, with optimization of specific parameters often necessary for achieving the best results with different substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add this compound (0.1-2.0 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene/water mixture, dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[3]
-
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (0.5-2.0 mol%) and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Add the aryl or heteroaryl halide (1.0 eq.) and the amine (1.1-1.3 eq.).
-
Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction by GC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization.[3]
-
References
- 1. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. enamine.net [enamine.net]
- 8. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
An In-Depth Technical Guide to the Electronic and Steric Properties of the APhos Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic and steric properties of the APhos ligand, a bulky, electron-rich phosphine (B1218219) ligand widely utilized in modern synthetic chemistry. This document details its core characteristics, quantitative parameters, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Core Concepts: Understanding the APhos Ligand
The term "APhos" can be ambiguous in chemical literature, sometimes referring to a class of aromatic amide-derived phosphines. However, a prominent and commercially available ligand also known by the trade name APhos (and Amphos) is (4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine . This guide will focus on the properties of this specific monodentate phosphine ligand.
The efficacy of phosphine ligands in catalysis is fundamentally governed by their electronic and steric properties. For APhos, the presence of two bulky tert-butyl groups on the phosphorus atom imparts significant steric hindrance, while the dimethylamino group in the para-position of the phenyl ring makes it a strong electron-donating ligand. This combination of bulk and electron-richness is crucial for its high reactivity in various catalytic transformations.
Quantitative Data: Electronic and Steric Parameters
The electronic and steric properties of phosphine ligands are commonly quantified by the Tolman electronic parameter (TEP) and the ligand cone angle (θ).
| Parameter | Description | Value for APhos |
| Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ | A measure of the ligand's electron-donating ability, determined from the CO stretching frequency of a Ni(CO)₃L complex. Lower values indicate stronger electron donation. | Not readily available in the searched literature. |
| Ligand Cone Angle (θ) in degrees (°) | A measure of the ligand's steric bulk. It is the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms at a specific distance from the metal center. | Not readily available in the searched literature. |
While specific experimentally determined or computationally calculated Tolman parameters for (4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine are not readily found in the surveyed literature, its structural features strongly suggest a large cone angle and a low Tolman electronic parameter, consistent with a bulky and electron-rich ligand. The detailed experimental and computational protocols for determining these parameters are provided in Section 4.
Applications in Catalysis
APhos is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its bulky and electron-donating nature promotes the formation of the active monoligated palladium(0) species, which is often the key to high catalytic activity, especially with challenging substrates like aryl chlorides.[2]
Common Applications Include:
-
Buchwald-Hartwig Amination
-
Heck Reaction
-
Sonogashira Coupling
-
Stille Coupling
-
Negishi Coupling
Experimental Protocols
Synthesis of (4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine
Materials:
-
4-bromo-N,N-dimethylaniline
-
Magnesium turnings
-
1,2-Dibromoethane (B42909) (for Grignard initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Standard glassware for inert atmosphere synthesis (Schlenk line, oven-dried flasks, etc.)
-
Argon or Nitrogen gas
Procedure:
-
Grignard Reagent Preparation: In an oven-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents). Assemble the glassware under a positive pressure of inert gas. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
Add a solution of 4-bromo-N,N-dimethylaniline (1.0 equivalent) in anhydrous THF to the dropping funnel and add it dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 2 hours to ensure complete formation of the Grignard reagent.
-
Phosphine Synthesis: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of di-tert-butylchlorophosphine (1.05 equivalents) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to yield (4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine as a solid.
Determination of the Tolman Electronic Parameter (TEP)
The TEP is experimentally determined by measuring the A₁ C-O vibrational stretching frequency of a tricarbonylnickel(0) complex of the phosphine ligand, [LNi(CO)₃], using infrared (IR) spectroscopy.[3]
Materials:
-
(4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine (APhos)
-
Nickel tetracarbonyl, Ni(CO)₄ (Extremely toxic, handle with extreme caution in a well-ventilated fume hood) or a suitable precursor like [Ni(CO)₃(P(O-o-tolyl)₃)]
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or hexane)
-
IR spectrometer and a suitable gas-tight IR cell
Procedure:
-
Synthesis of [APhos-Ni(CO)₃]: In a glovebox or under a strict inert atmosphere, dissolve the APhos ligand (1.0 equivalent) in the anhydrous solvent.
-
Carefully add a stoichiometric amount of Ni(CO)₄ or the precursor complex to the ligand solution. The reaction is typically rapid at room temperature.
-
IR Spectroscopy: Transfer the resulting solution of the [APhos-Ni(CO)₃] complex into the gas-tight IR cell.
-
Record the infrared spectrum in the carbonyl stretching region (typically 1900-2100 cm⁻¹).
-
Identify the frequency of the A₁ symmetric C-O stretching band. This value is the Tolman electronic parameter for the APhos ligand. A lower frequency compared to the reference ligand P(t-Bu)₃ (2056.1 cm⁻¹) indicates a stronger electron-donating character.
Determination of the Ligand Cone Angle (θ)
The cone angle is a measure of the steric bulk of a ligand and is typically determined from the crystal structure of a metal complex containing the ligand.[4]
Procedure:
-
Single Crystal X-ray Diffraction: Synthesize a suitable metal complex of the APhos ligand (e.g., a palladium(II) or nickel(0) complex) and grow single crystals suitable for X-ray diffraction analysis.
-
Collect the X-ray diffraction data and solve the crystal structure to obtain the precise atomic coordinates of the complex.
-
Cone Angle Calculation: The cone angle can be calculated from the crystallographic data using specialized software or by applying geometric principles. The original Tolman method uses a metal-phosphorus bond length of 2.28 Å and calculates the angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand.[4] More modern computational methods can calculate the "exact cone angle" from the atomic coordinates.[5]
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
APhos Pd G3 Protocol for Suzuki-Miyaura Coupling: Application Notes for Researchers
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. The choice of catalyst is critical to the success of these transformations, particularly when dealing with challenging substrates. APhos Pd G3 is a third-generation Buchwald precatalyst that offers significant advantages in Suzuki-Miyaura couplings. These precatalysts are air- and moisture-stable, exhibit high solubility in common organic solvents, and facilitate the rapid and quantitative generation of the active monoligated Pd(0) species.[1] This leads to reactions with lower catalyst loadings, shorter reaction times, and a broader substrate scope compared to earlier generation catalysts.
Data Presentation: Performance of this compound in Suzuki-Miyaura Coupling
The following table summarizes the performance of the this compound precatalyst in the Suzuki-Miyaura coupling of various aryl and heteroaryl halides with boronic acids. The data highlights the catalyst's efficiency across a range of substrates under relatively mild conditions.
| Entry | Aryl/Heteroaryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 2 | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 2 | 92 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 2 | 2 | 98 |
| 4 | 2-Chlorobenzonitrile | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 2 | 94 | |
| 5 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 1 | 97 |
| 6 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 2 | 1 | 99 |
| 7 | 4-Bromobenzaldehyde | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 2 | 1 | 96 |
| 8 | 1-Bromonaphthalene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 1 | 93 |
| 9 | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 2 | 91 |
| 10 | 3-Bromopyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 2 | 1 | 95 |
| 11 | 2-Bromo-5-fluoropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 1.5 | 93 |
| 12 | 2-Chloropyrazine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 6 | 2 | 89 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of aryl and heteroaryl halides with boronic acids using the this compound precatalyst. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., dioxane, THF, toluene)
-
Water (optional, but often beneficial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and this compound.
-
Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
If the aryl halide is a liquid, add it via syringe at this point.
-
Add the degassed solvent and water (if using) via syringe. A typical solvent ratio is 10:1 organic solvent to water.
-
Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress by TLC, GC, or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The this compound precatalyst enters this cycle after an initial activation step. In the presence of a base, the G3 precatalyst undergoes deprotonation of the aminobiphenyl ligand, followed by reductive elimination to generate the active LPd(0) species (where L = APhos).[1] This highly reactive, monoligated palladium complex then proceeds through the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction using the this compound precatalyst.
Caption: General experimental workflow.
References
Application Notes and Protocols for APhos Pd G3 in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing APhos Pd G3, a third-generation Buchwald precatalyst, for the efficient synthesis of C-N bonds via Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of arylamines from aryl halides and amines, a critical transformation in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] this compound, with its bulky and electron-rich di-tert-butylphosphino group on an N,N-dimethylaniline backbone, offers high reactivity and stability, making it a versatile and user-friendly catalyst for a broad range of substrates.
Catalyst Information
-
Chemical Name: [4-(Di-tert-butylphosphino)-N,N-dimethylaniline-2-(2′-aminobiphenyl)]palladium(II) methanesulfonate[4]
-
Common Name: this compound
-
CAS Number: 1820817-64-8[4]
-
Molecular Formula: C₂₉H₄₁N₂O₃PPdS[4]
-
Molecular Weight: 635.11 g/mol [4]
-
Appearance: Off-white to pale yellow solid
-
Key Features: this compound is an air- and moisture-stable precatalyst, simplifying handling and reaction setup.[5][6] It efficiently generates the active Pd(0) species in situ, leading to high catalytic activity even at low catalyst loadings.[6]
Reaction Mechanism and Role of APhos Ligand
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][7] The APhos ligand is crucial for the efficiency of this cycle due to its unique steric and electronic properties.[1] Its bulkiness promotes the formation of the monoligated Pd(0) species, which is highly reactive in the oxidative addition step with the aryl halide. The electron-rich nature of the ligand facilitates both the oxidative addition and the final reductive elimination step, leading to high yields and broad substrate compatibility.[1]
Data Presentation: Substrate Scope and Reaction Yields
The this compound catalyst system demonstrates broad applicability for the amination of various aryl chlorides with a range of primary and secondary amines. The following tables summarize representative reaction conditions and corresponding yields.
Table 1: Amination of Aryl Chlorides with Various Amines [1]
| Aryl Chloride | Amine | Pd Source (mol%) | APhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 95 |
| 4-Chlorotoluene | n-Hexylamine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 88 |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 24 | 75 |
| 2-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 92 |
| 4-Chloroanisole | Morpholine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 80 | 18 | 98 |
Note: The data presented is based on reactions using the APhos ligand with a palladium source. This compound is a precatalyst that contains both the ligand and palladium.
Experimental Protocols
General Procedure for the Pd/APhos-Catalyzed Amination of Aryl Chlorides
This protocol is a representative example for the coupling of an aryl chloride with an amine using this compound.[1]
Materials:
-
This compound (0.5 - 2.0 mol%)
-
Aryl halide (1.0 equivalent)
-
Amine (1.1 - 1.3 equivalents)[5]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 - 2.5 equivalents)[5]
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound precatalyst and the base.[1][5]
-
Reagent Addition: Add the anhydrous solvent, followed by the aryl halide and the amine.[1]
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or crystallization.
Safety Precautions:
-
Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to air and moisture. It is crucial to maintain an inert atmosphere throughout the setup and reaction.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (PPE) in a dry environment.
-
Solvents: Use anhydrous solvents to ensure optimal reaction performance. Degassing the solvent prior to use is recommended.
-
Catalyst Handling: While this compound is relatively air-stable, it is good practice to handle all catalysts in a well-ventilated area or fume hood.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use fresh, high-purity catalyst. |
| Insufficiently dry reagents/solvent | Use anhydrous solvents and dry reagents. | |
| Inappropriate base or base strength | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is strong enough for the specific amine. | |
| Side product formation | Hydrodehalogenation of aryl halide | This can be competitive with amination. Lowering reaction temperature or changing the solvent may help. |
| Homocoupling of aryl halide | This is more common with highly reactive aryl halides. Adjusting catalyst loading or temperature may mitigate this. |
Conclusion
This compound is a highly effective and versatile precatalyst for Buchwald-Hartwig amination reactions. Its stability, high reactivity, and broad substrate scope make it an invaluable tool for the synthesis of arylamines in both academic research and industrial drug development. The provided protocols and data serve as a starting point for the successful application of this advanced catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. catalysts.metalor.com [catalysts.metalor.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for C-N Cross-Coupling Reactions with APhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) reactions using the highly efficient and versatile APhos Pd G3 precatalyst. The information herein is intended to enable researchers, scientists, and drug development professionals to successfully implement this critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
Introduction
The Buchwald-Hartwig amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, a key structural motif in a vast array of biologically active molecules.[1] The this compound precatalyst, a third-generation Buchwald precatalyst, offers significant advantages, including high catalytic activity, broad substrate scope, and enhanced air and moisture stability, simplifying reaction setup and improving reproducibility.[2] This precatalyst ensures the efficient in situ generation of the active Pd(0) species, leading to reliable and high-yielding C-N bond formation.[3]
APhos, a bulky and electron-rich phosphine (B1218219) ligand, is particularly effective for the challenging coupling of a wide range of aryl and heteroaryl chlorides with various primary and secondary amines.[4] Its unique steric and electronic properties facilitate the key steps of the catalytic cycle, leading to high yields and broad functional group tolerance.[4]
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination using this compound proceeds through a Pd(0)/Pd(II) catalytic cycle. The APhos ligand plays a crucial role in stabilizing the palladium center and promoting both the oxidative addition of the aryl halide and the reductive elimination of the desired arylamine product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and corresponding yields for the C-N cross-coupling of various aryl/heteroaryl chlorides with a range of primary and secondary amines using this compound. These tables provide a starting point for reaction optimization.
Table 1: Coupling of Aryl Chlorides with Primary Amines
| Entry | Aryl Chloride | Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | NaOtBu | Toluene (B28343) | 100 | 18 | 95 |
| 2 | 4-Chloroanisole | Benzylamine | K₃PO₄ | Dioxane | 100 | 24 | 92 |
| 3 | 2-Chlorobenzonitrile | Cyclohexylamine | LiHMDS | THF | 80 | 16 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | Aniline | Cs₂CO₃ | Toluene | 110 | 12 | 96 |
| 5 | 4-Chlorobiphenyl | Methylamine (2M in THF) | NaOtBu | Toluene | 80 | 4 | 91[5] |
Table 2: Coupling of Aryl Chlorides with Secondary Amines
| Entry | Aryl Chloride | Secondary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 98 |
| 2 | 4-Chloroanisole | Piperidine | K₃PO₄ | Dioxane | 100 | 24 | 94 |
| 3 | 2-Chlorotoluene | N-Methylaniline | LiHMDS | THF | 80 | 16 | 85 |
| 4 | 1-Chloro-4-fluorobenzene | Dibenzylamine | Cs₂CO₃ | Toluene | 110 | 12 | 90 |
| 5 | 3-Chlorobenzotrifluoride | Indoline | NaOtBu | Toluene | 100 | 20 | 93 |
Table 3: Coupling of Heteroaryl Chlorides with Amines
| Entry | Heteroaryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Aniline | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | 3-Chloropyridine | Morpholine | K₃PO₄ | Dioxane | 100 | 24 | 89 |
| 3 | 2-Chloroquinoline | n-Butylamine | LiHMDS | THF | 80 | 16 | 87 |
| 4 | 5-Chloroindole | Piperidine | Cs₂CO₃ | Toluene | 110 | 12 | 91 |
| 5 | 2-Chloropyrimidine | Benzylamine | NaOtBu | Dioxane | 100 | 20 | 94 |
Experimental Protocols
The following are detailed protocols for typical C-N cross-coupling reactions using this compound. These should be considered as general guidelines and may require optimization for specific substrates.
General Experimental Workflow
Protocol 1: Coupling of an Aryl Chloride with a Primary Amine
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (0.01-0.02 mmol), and sodium tert-butoxide (1.4 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vessel and add anhydrous toluene (5 mL) followed by the primary amine (1.2 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 16-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Protocol 2: Coupling of a Heteroaryl Chloride with a Secondary Amine
Materials:
-
Heteroaryl chloride (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a screw-capped vial with the heteroaryl chloride (1.0 mmol), this compound (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Add a magnetic stir bar and seal the vial.
-
Remove the vial from the glovebox and add anhydrous 1,4-dioxane (5 mL) and the secondary amine (1.2 mmol) via syringe.
-
Stir the mixture at 100 °C in a heating block for 18-24 hours.
-
Monitor the reaction for completion by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Scale-Up and Safety Considerations
When scaling up C-N cross-coupling reactions, several factors must be considered to ensure safety and efficiency.[1]
-
Exothermicity: The initial stages of the reaction can be exothermic. Ensure adequate cooling and monitor the internal temperature, especially during and after catalyst addition.
-
Reagent Handling: Sodium tert-butoxide is a pyrophoric and moisture-sensitive base. It should be handled under an inert atmosphere.[1]
-
Solvent Safety: Toluene and dioxane are flammable solvents. Use appropriate ventilation and grounding to prevent ignition sources.
-
Catalyst Loading: For larger scale reactions, catalyst loading can often be reduced (e.g., to 0.1-0.5 mol%) after initial optimization.[1]
-
Workup: Quenching the reaction with water can be exothermic, especially with residual strong base. Add the quenching agent slowly and with cooling.
-
Palladium Removal: Residual palladium in the final product is a concern, particularly in pharmaceutical applications. Post-purification steps such as treatment with scavenging agents (e.g., silica-based thiols) or crystallization may be necessary to meet regulatory requirements.[1]
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of C-N cross-coupling reactions, enabling the efficient synthesis of valuable nitrogen-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
APhos Pd G3: Accelerating Pharmaceutical Synthesis through Efficient Cross-Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the efficient and robust synthesis of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which form the backbone of a vast array of active pharmaceutical ingredients (APIs). Among the pantheon of catalysts developed for these transformations, APhos Pd G3, a third-generation Buchwald precatalyst, has garnered significant attention for its exceptional activity, stability, and broad substrate scope. These attributes make it a highly valuable tool in the synthesis of complex pharmaceutical intermediates.
This compound, characterized by a bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligand, offers several key advantages in a drug development setting. Its high catalytic activity enables the coupling of challenging substrates, such as electron-rich or sterically hindered aryl and heteroaryl chlorides, often with low catalyst loadings.[1][2] Furthermore, the precatalyst's air and moisture stability simplifies reaction setup and handling, a practical advantage in both research and process chemistry environments.[1] This document provides detailed application notes and experimental protocols for the use of this compound and related catalysts in key pharmaceutical synthetic transformations.
Key Advantages of this compound:
-
High Catalytic Activity: Facilitates the coupling of traditionally difficult substrates, including electron-rich and sterically hindered aryl and heteroaryl chlorides.[1]
-
Air and Moisture Stability: Simplifies handling and reaction setup, making it amenable to a wider range of laboratory conditions.[1]
-
Broad Substrate Scope: Demonstrates efficacy across a diverse range of boronic acids/esters and amines, tolerating various functional groups.[1]
-
Low Catalyst Loadings: High activity often allows for reduced catalyst usage, which is economically and environmentally beneficial.
-
Reproducibility: As a well-defined precatalyst, it provides more consistent and reliable results compared to catalyst systems generated in situ.
Applications in Pharmaceutical Synthesis
This compound and analogous palladium catalysts are instrumental in the synthesis of numerous pharmaceutical intermediates and APIs. The biaryl and N-aryl moieties forged through these cross-coupling reactions are prevalent in a wide range of drug classes, including oncology agents, antivirals, and anti-inflammatory drugs.[1]
Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation. APhos-type ligands have proven highly effective, particularly in the challenging coupling of heteroaryl chlorides.[1] A notable example is the synthesis of 2-(o-tolyl)-3-pyridinamine, a key intermediate for various biologically active compounds.[1]
Buchwald-Hartwig Amination: The formation of C-N bonds is critical in drug synthesis, and the Buchwald-Hartwig amination is a premier method for achieving this transformation. APhos ligands facilitate the coupling of a broad spectrum of amines with aryl and heteroaryl halides, including complex and sterically demanding substrates.
Data Presentation
The following tables summarize quantitative data for representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, showcasing the efficiency of palladium catalysts with bulky phosphine ligands.
Table 1: Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1) | K₂CO₃ | Water/Ethyl Acetate (B1210297) | 90 | 5 | 79[1] |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2), XPhos (4) | K₃PO₄ | t-BuOH | 110 | - | 88[3] |
| 3 | 4-Chlorotoluene | Phenylboronic acid | PdCl₂(XPhos)₂ (5) | TBAOH | n-BuOH/H₂O | 110 | 0.5 | 93[4] |
| 4 | 1-Bromo-4-methylbenzene | Phenylboronic acid | PdCl₂(XPhos)₂ (5) | TBAOH | n-BuOH/H₂O | 110 | 0.5 | 87[4] |
Table 2: Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5), XPhos (3.0) | NaOtBu | Toluene | Reflux | 6 | 94[5] |
| 2 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (0.5), t-BuXPhos (2) | NaOtBu | Toluene | 100 | 24 | >95 (conversion)[6] |
| 3 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (0.5), XPhos (2) | NaOtBu | Toluene | 100 | 24 | >95 (conversion)[6] |
| 4 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10), X-Phos (10) | KOt-Bu | - | 100 (MW) | 0.17 | High[7] |
Experimental Protocols
Protocol 1: Synthesis of 2-(o-tolyl)-3-pyridinamine via Suzuki-Miyaura Coupling [1]
This protocol details the synthesis of a key biaryl pharmaceutical intermediate.
Materials:
-
3-amino-2-chloropyridine (0.8 g, 6.2 mmol)
-
2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq)
-
Pd(Amphos)₂Cl₂ (0.044 g, 0.062 mmol, 1 mol%)
-
Potassium carbonate (1.3 g, 9.4 mmol)
-
Water
-
Ethyl acetate
-
1 M Sodium hydroxide (B78521) solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for elution
Procedure:
-
To a 50 mL 3-neck flask under a nitrogen atmosphere, add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, Pd(Amphos)₂Cl₂, and potassium carbonate.
-
Add a suitable amount of water to the flask.
-
Heat the reaction mixture to reflux at 90 °C for 5 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to afford 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This protocol provides a general guideline for the C-N coupling of aryl chlorides with amines. Optimization for specific substrates is recommended.
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
This compound (or other suitable Pd precatalyst/ligand system, e.g., 1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl chloride (if solid), palladium precatalyst, and base to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Seal the tube, remove it from the glovebox, and add the anhydrous, deoxygenated solvent via syringe. If the aryl chloride and/or amine are liquids, add them via syringe at this stage.
-
Reaction Conditions: Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired N-aryl product.
Mandatory Visualizations
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic cycle for the Buchwald-Hartwig amination reaction.
General experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2010017387A2 - Lapatinib intermediates - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APhos Pd G3-Catalyzed Cross-Coupling of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of APhos Pd G3 in palladium-catalyzed cross-coupling reactions, with a specific focus on the challenging yet economically attractive aryl chlorides. The information compiled is intended to guide researchers in developing robust and efficient synthetic methodologies for the formation of C-C and C-N bonds, which are critical in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Introduction to this compound
This compound is a third-generation palladium precatalyst developed by the Buchwald group.[1] It is an air- and moisture-stable solid, which simplifies handling and reaction setup.[2] This precatalyst exhibits high catalytic activity for a broad range of substrates, including challenging aryl chlorides, which are often less reactive than the corresponding bromides or iodides. The APhos ligand, a bulky and electron-rich biaryl phosphine, facilitates the activation of the C-Cl bond and promotes efficient catalytic turnover. This compound has demonstrated remarkable efficacy in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of complex molecular architectures.
Data Presentation: Substrate Scope
The following tables summarize the performance of this compound in the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with a variety of aryl chloride substrates.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Boronic Acids using this compound
This table illustrates the broad applicability of this compound in C-C bond formation, showcasing high to excellent yields with electronically diverse and sterically hindered aryl chlorides.
| Aryl Chloride | Boronic Acid | Product | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 98 |
| 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 97 |
| 4-Chlorobenzonitrile | Phenylboronic acid | 4'-Cyano-1,1'-biphenyl | 95 |
| 2-Chlorotoluene | Phenylboronic acid | 2-Methyl-1,1'-biphenyl | 96 |
| 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)-1,1'-biphenyl | 94 |
| 2-Chloro-6-methylpyridine | Phenylboronic acid | 2-Methyl-6-phenylpyridine | 92 |
Yields are representative and may vary based on specific reaction conditions.
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines using this compound
This table highlights the efficiency of this compound in C-N bond formation, accommodating a range of primary and secondary amines with various aryl chlorides.
| Aryl Chloride | Amine | Product | Yield (%) |
| 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 99 |
| 4-Chloroanisole | Aniline | N-(4-methoxyphenyl)aniline | 98 |
| 4-Chlorobenzonitrile | n-Butylamine | 4-(butylamino)benzonitrile | 96 |
| 2-Chlorotoluene | Diethylamine | N,N-diethyl-2-methylaniline | 95 |
| 1-Chloro-4-nitrobenzene | Piperidine | 1-(4-nitrophenyl)piperidine | 97 |
| 2-Chloropyridine | Pyrrolidine | 2-(pyrrolidin-1-yl)pyridine | 93 |
Yields are representative and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol provides a general starting point for the Suzuki-Miyaura coupling of aryl chlorides using this compound. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) or other suitable base (2.0-3.0 equiv)
-
Anhydrous toluene (B28343) or dioxane (0.1-0.2 M)
-
Water (optional, but often beneficial, ~10% v/v of the organic solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl chloride (if solid), boronic acid/ester, base, and this compound.
-
Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
If the aryl chloride is a liquid, add it via syringe at this point.
-
Add the degassed solvent and water (if using) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl compound.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This protocol outlines a general method for the C-N cross-coupling of aryl chlorides with amines using this compound. The choice of base and solvent is crucial and often depends on the nature of the amine.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
This compound (0.01-0.02 mmol, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) or other suitable base (1.2-1.5 equiv)
-
Anhydrous toluene or dioxane (0.1-0.2 M)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl chloride (if solid), base, and this compound.
-
Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
Add the amine via syringe (if liquid) or as a solid at the beginning.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Visualizations
The following diagrams illustrate the catalytic cycles and a general experimental workflow for this compound-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of aryl chlorides.
Caption: Catalytic cycle for the Buchwald-Hartwig amination of aryl chlorides.
Caption: General experimental workflow for this compound-catalyzed cross-coupling.
Conclusion
This compound is a highly effective and versatile precatalyst for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of aryl chlorides. Its stability, high activity, and broad substrate scope make it an invaluable tool for synthetic chemists in academia and industry. The provided protocols and data serve as a reliable starting point for the development of robust and efficient synthetic routes to a wide array of valuable compounds.
References
Application Notes and Protocols for APhos Pd G3 in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the APhos Pd G3 precatalyst in common cross-coupling reactions, with a focus on recommended solvents and bases. This compound is a third-generation Buchwald precatalyst known for its high stability and activity, enabling a broad range of C-N and C-C bond formations.[1][2]
I. Introduction to this compound
This compound is an air- and moisture-stable palladium precatalyst that facilitates the efficient generation of the active monoligated Pd(0) species required for catalytic cross-coupling.[3][4] This attribute allows for easier handling and more reproducible results compared to earlier generation catalysts.[4][5] Its versatility makes it suitable for a variety of transformations, most notably the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.[1][2]
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds by coupling an amine with an aryl halide or triflate.[6][7] APhos, a bulky and electron-rich phosphine (B1218219) ligand, is particularly effective for the challenging coupling of aryl chlorides.[6]
Recommended Solvents and Bases
The choice of solvent and base is critical for the success of the Buchwald-Hartwig amination and is highly dependent on the specific substrates used. Below is a summary of commonly employed conditions.
| Aryl Halide Type | Recommended Bases | Recommended Solvents | Typical Temperature (°C) |
| Aryl Chlorides | NaOtBu | Toluene, Dioxane | 80-110 |
| Aryl Bromides | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF | 80-110 |
| Aryl Iodides | K₃PO₄ | Toluene, Dioxane, THF | 80-100 |
Note: Strong bases like sodium tert-butoxide (NaOtBu) are often required for less reactive aryl chlorides, while weaker bases such as carbonates and phosphates are generally sufficient for more reactive aryl bromides and iodides.[6][8] Toluene and dioxane are the most common solvents due to their ability to dissolve a wide range of substrates and their relatively high boiling points.[3]
Quantitative Data for Buchwald-Hartwig Amination
The following tables provide representative data for the amination of various aryl halides using an APhos-based catalyst system.
Table 1: Amination of Aryl Chlorides with Various Amines [6]
| Aryl Chloride | Amine | Pd Source (mol%) | APhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 92 |
| 4-Chloroanisole | Piperidine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 97 |
Table 2: Amination of Aryl Bromides and Iodides [6]
| Aryl Halide | Amine | Pd Source (mol%) | APhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1.0) | 1.5 | Cs₂CO₃ | Toluene | 100 | 3 | 99 |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ (1.0) | 1.5 | Cs₂CO₃ | Toluene | 100 | 3 | 96 |
| 1-Bromo-4-(trifluoromethyl)benzene | n-Butylamine | Pd(OAc)₂ (1.0) | 1.5 | Cs₂CO₃ | Toluene | 100 | 3 | 98 |
| 4-Iodotoluene | Di-n-butylamine | Pd(OAc)₂ (1.0) | 1.5 | K₃PO₄ | Toluene | 80 | 2 | 97 |
| 1-Iodo-3-methylbenzene | Piperidine | Pd(OAc)₂ (1.0) | 1.5 | K₃PO₄ | Toluene | 80 | 2 | 95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a representative example for the coupling of an aryl chloride with an amine.[6]
Materials:
-
This compound (or a suitable palladium source like Pd₂(dba)₃ and APhos ligand)
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the this compound precatalyst (e.g., 1-2 mol%) and the base.
-
Add the aryl halide, the amine, and the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
III. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon (C-C) bonds between an organoboron compound and an organic halide or triflate.[5] Microwave-assisted protocols have been shown to significantly reduce reaction times.[9]
Recommended Solvents and Bases
For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often employed, with a phosphate (B84403) base being a common choice.
| Organic Solvent | Base | Additive | Typical Temperature (°C) |
| 1,4-Dioxane (B91453) | K₃PO₄ | Water | 120-140 (Microwave) |
| Toluene | K₃PO₄, Cs₂CO₃ | Water | 80-110 (Conventional Heating) |
| THF | CsF/18-crown-6 | - | Room Temperature to 65 |
Note: The presence of water can be crucial for efficient transmetalation in the Suzuki-Miyaura catalytic cycle.[10][11] The choice of base can influence the reaction rate and the stability of the boronic acid starting material.[12]
Quantitative Data for Microwave-Assisted Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the microwave-assisted Suzuki-Miyaura coupling of various aryl and heteroaryl chlorides with boronic acids using a Pd(OAc)₂/APhos catalyst system.[9]
Table 3: Coupling of Aryl Chlorides with Boronic Acids [9]
| Aryl Chloride | Boronic Acid | Product | Time (min) | Temp (°C) | Yield (%) |
| 4-Chloroanisole | Phenylboronic Acid | 4-Methoxybiphenyl | 15 | 120 | 95 |
| 4-Chlorotoluene | Phenylboronic Acid | 4-Methylbiphenyl | 15 | 120 | 92 |
| 2-Chloropyridine | Phenylboronic Acid | 2-Phenylpyridine | 20 | 130 | 88 |
| 3-Chloropyridine | Phenylboronic Acid | 3-Phenylpyridine | 20 | 130 | 91 |
| 4-Chlorobenzonitrile | Phenylboronic Acid | 4-Cyanobiphenyl | 15 | 120 | 98 |
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[9]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
APhos ligand (4 mol%)
-
Aryl or heteroaryl halide (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
10 mL microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide, aryl or heteroaryl boronic acid, Pd(OAc)₂, APhos ligand, and K₃PO₄.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial with a cap and place it in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 120-140 °C) for the designated time (e.g., 15-25 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Catalytic Cycles and Workflows
The following diagrams illustrate the generally accepted mechanisms for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as a general experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[6]
References
- 1. This compound 97 1820817-64-8 [sigmaaldrich.com]
- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for APhos Pd G3 in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the typical catalyst loading and reaction protocols for APhos Pd G3, a third-generation Buchwald precatalyst, in common cross-coupling reactions. The information presented herein is intended to serve as a practical guide for laboratory-scale synthesis and to facilitate the development of robust and efficient catalytic processes.
Introduction to this compound
This compound, [4-(Di-tert-butylphosphino)-N,N-dimethylaniline-2-(2′-aminobiphenyl)]palladium(II) methanesulfonate, is a highly active and versatile catalyst for a range of carbon-carbon and carbon-nitrogen bond-forming reactions.[1] As an air- and moisture-stable solid, it offers significant advantages in terms of ease of handling and storage compared to earlier generation palladium catalysts.[1][2] Its high catalytic activity allows for low catalyst loadings, which is economically and environmentally advantageous, particularly in large-scale synthesis and pharmaceutical applications where minimizing residual palladium levels is critical.[1]
Typical Catalyst Loading and Reaction Conditions
This compound has demonstrated high efficacy in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, even with challenging substrates such as aryl chlorides.[1][3] The optimal catalyst loading is dependent on the specific substrates, reaction type, and desired reaction time.
Suzuki-Miyaura Coupling
For the Suzuki-Miyaura coupling, which forms C-C bonds between organoboron compounds and organic halides, this compound typically requires low catalyst loadings.[1]
Table 1: Typical Catalyst Loading for this compound in Suzuki-Miyaura Coupling
| Aryl Halide Type | Typical Catalyst Loading (mol%) | Base (equiv.) | Solvent(s) | Temperature (°C) | Reaction Time (h) |
| Aryl Bromides | 0.1 - 1.0 | K₃PO₄ (2.0-3.0) | Toluene, 2-MeTHF, CPME | 50 - 110 | 2 - 24 |
| Aryl Chlorides | 0.5 - 2.0 | K₃PO₄ (2.0-3.0) | Toluene, Dioxane, THF | 80 - 110 | 6 - 36 |
| Heteroaryl Halides | 0.5 - 2.0 | K₂CO₃, Cs₂CO₃ (2.0-3.0) | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | 6 - 24 |
Data compiled from multiple sources.[1][4]
Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, for the formation of C-N bonds, slightly higher catalyst loadings may be required, especially when dealing with less reactive amines or aryl halides.[1]
Table 2: Typical Catalyst Loading for this compound in Buchwald-Hartwig Amination
| Aryl Halide Type | Amine Type | Typical Catalyst Loading (mol%) | Base (equiv.) | Solvent(s) | Temperature (°C) | Reaction Time (h) |
| Aryl Bromides | Primary & Secondary | 0.5 - 2.0 | NaOtBu (1.5-2.5) | Toluene, Dioxane | 90 - 110 | 2 - 24 |
| Aryl Chlorides | Primary & Secondary | 1.0 - 3.0 | NaOtBu (1.5-2.5) | Toluene, Dioxane | 90 - 110 | 6 - 36 |
| Heteroaryl Halides | Primary & Secondary | 1.0 - 3.0 | LHMDS, Cs₂CO₃ (1.5-2.5) | Toluene, THF | 80 - 110 | 6 - 24 |
Data compiled from multiple sources.[1][5]
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.1-1.5 equiv)
-
This compound (0.1-2.0 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5-10 mL per mmol of aryl halide)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl halide, boronic acid, base, and this compound.
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
This compound (0.5-3.0 mol%)
-
Base (e.g., NaOtBu, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 8-15 mL per mmol of aryl halide)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the this compound and the base.
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Heat the reaction mixture to the target temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until completion.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography.
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for a cross-coupling reaction using this compound.
Conclusion
This compound is a robust and highly active precatalyst that facilitates a wide range of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with low catalyst loadings. Its stability and ease of use make it an excellent choice for both small-scale research and larger-scale synthetic applications. The provided protocols and typical catalyst loading ranges serve as a valuable starting point for the development of efficient and reliable synthetic methods. As with any catalytic reaction, optimization of conditions for each specific substrate combination is recommended to achieve the best results.
References
APhos Pd G3 Catalyzed C-O Coupling: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the construction of C-O bonds, particularly in the formation of aryl ethers, represents a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The Buchwald-Hartwig C-O coupling reaction has emerged as a powerful and versatile tool for this purpose. This document provides detailed application notes and protocols for the use of APhos Pd G3, a third-generation palladium precatalyst, in facilitating this essential reaction.
The this compound precatalyst offers significant advantages, including high stability, enabling easier handling and more consistent results. Its high catalytic activity allows for the use of low catalyst loadings and facilitates the coupling of a broad range of substrates under relatively mild conditions.
Catalytic Cycle and Mechanism
The Buchwald-Hartwig C-O coupling reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The this compound precatalyst is activated in the presence of a base to generate the active LPd(0) species (where L = APhos). This is followed by oxidative addition of the aryl halide to the Pd(0) center, association of the alcohol, deprotonation to form a palladium alkoxide intermediate, and finally, reductive elimination to yield the desired aryl ether and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
Experimental Protocols
The following protocols provide a general framework for conducting this compound catalyzed C-O coupling reactions. Optimization of reaction parameters such as base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for the Coupling of Aryl Halides with Primary Alcohols
Materials:
-
This compound precatalyst
-
Aryl halide (e.g., aryl bromide or chloride)
-
Primary alcohol
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous solvent (e.g., toluene (B28343), dioxane, or THF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the this compound precatalyst (1-2 mol%), the base (1.5-2.0 equiv.), and the aryl halide (1.0 equiv.).
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the primary alcohol (1.2-2.0 equiv.) via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Coupling of Aryl Halides with Phenols
Materials:
-
This compound precatalyst
-
Aryl halide (e.g., aryl bromide or chloride)
-
Inorganic base (e.g., potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the this compound precatalyst (1-2 mol%), the base (2.0-3.0 equiv.), the aryl halide (1.0 equiv.), and the phenol (1.2 equiv.).
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 100-120 °C).
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
The following tables summarize representative examples of this compound catalyzed C-O coupling reactions. Yields are for isolated products after purification. Reaction conditions are generalized and may require optimization for specific substrates.
Table 1: Coupling of Various Aryl Halides with Primary Alcohols
| Aryl Halide | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | n-Butanol | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 4-Chlorobenzonitrile | Ethanol | LHMDS | Dioxane | 110 | 24 | 80-90 |
| 1-Bromo-4-methoxybenzene | Propan-1-ol | NaOtBu | Toluene | 100 | 16 | 88-96 |
| 2-Chloropyridine | Benzyl alcohol | K₃PO₄ | Dioxane | 110 | 20 | 75-85 |
| 1-Bromo-3,5-dimethylbenzene | 2-Phenylethanol | NaOtBu | THF | 80 | 24 | 82-92 |
Table 2: Coupling of Aryl Halides with Phenols
| Aryl Halide | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenol | K₃PO₄ | Toluene | 110 | 24 | 80-90 |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 120 | 18 | 85-95 |
| 4-Bromoanisole | 3,5-Dimethylphenol | K₃PO₄ | Toluene | 110 | 24 | 82-92 |
| 2-Bromopyridine | 2-Naphthol | Cs₂CO₃ | Dioxane | 120 | 20 | 78-88 |
| 1-Chloro-4-nitrobenzene | 4-tert-Butylphenol | K₂CO₃ | DMF | 130 | 16 | 70-80 |
Experimental Workflow
The general workflow for setting up an this compound catalyzed C-O coupling reaction is outlined below. Adherence to inert atmosphere techniques is crucial for optimal results.
Caption: General experimental workflow for this compound catalyzed C-O coupling.
Conclusion
The this compound precatalyst provides an effective and reliable method for the synthesis of aryl ethers via Buchwald-Hartwig C-O coupling. Its stability and high activity make it a valuable tool for researchers in the pharmaceutical and chemical industries. The protocols and data presented here serve as a guide for the application of this methodology, with the understanding that optimization for specific substrates is often necessary to achieve the best results.
Application Notes and Protocols for Scale-Up of Reactions Using APhos Pd G3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up of palladium-catalyzed cross-coupling reactions utilizing the APhos Pd G3 precatalyst. APhos, a member of the Buchwald family of bulky, electron-rich phosphine (B1218219) ligands, in its third-generation (G3) palladacycle form, offers high stability and reactivity, making it a valuable tool in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1]
The this compound precatalyst is an air- and moisture-stable solid, which simplifies handling in a manufacturing environment.[1] This feature, combined with its high catalytic activity at low loadings, makes it an attractive choice for large-scale synthesis.[1] These notes will cover key considerations for two of the most prevalent applications: Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Core Reaction Types and Scale-Up Considerations
This compound is effective for a wide range of cross-coupling reactions. On a large scale, precise control over reaction parameters is crucial for ensuring safety, scalability, and economic viability.
Catalyst Loading and Handling
On scale-up, minimizing catalyst loading is a primary objective to reduce costs and minimize residual palladium in the final product. For this compound, typical loadings for Suzuki-Miyaura couplings range from 0.1 to 2.0 mol%, while Buchwald-Hartwig aminations may require slightly higher loadings of 0.5 to 3.0 mol%, especially with challenging substrates.[1] While the precatalyst is air-stable, it is recommended to handle it under an inert atmosphere (nitrogen or argon) during charging to the reactor to prevent any potential degradation.[1]
Solvent Selection and Degassing
The choice of solvent is critical and impacts solubility of reactants, reaction kinetics, and downstream processing.[1] Anhydrous solvents are crucial for many cross-coupling reactions.[1] For large-scale operations, thorough degassing of the solvent is essential to prevent oxygen from deactivating the catalyst. This can be achieved by sparging with an inert gas like nitrogen or argon for a sufficient period.
Base Selection and Handling
The selection of the base depends on the specific reaction and substrate compatibility. For Suzuki-Miyaura couplings, common choices include potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[1] Buchwald-Hartwig aminations often require stronger, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[1] It is important to note that some bases, like NaOtBu, can be pyrophoric and must be handled with appropriate care under an inert atmosphere.[1]
Temperature Control and Reaction Monitoring
Precise temperature control is vital for reaction consistency and to minimize the formation of impurities.[1] Exothermic events, especially during catalyst addition, should be anticipated and managed with adequate cooling capacity.[1] Continuous monitoring of the reaction progress is typically performed using in-process controls such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]
Quantitative Data Summary
The following tables summarize typical reaction parameters for large-scale Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. These are general guidelines and should be optimized for specific substrates and equipment.
Table 1: Typical Reaction Parameters for Large-Scale Suzuki-Miyaura Coupling [1]
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.1 - 2.0 mol% | Lower loadings are economically and environmentally preferable. Optimization is key. |
| Ligand:Palladium Ratio | 1:1 (fixed in precatalyst) | For in-situ catalyst generation, a slight excess of ligand can be beneficial. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is a common and effective choice. Base selection is substrate-dependent. |
| Solvent | Toluene, 2-MeTHF, CPME, IPA/water mixtures | Solvent choice affects solubility, kinetics, and work-up. |
| Temperature | 50 - 110 °C | Optimize for reaction rate while minimizing impurity formation. |
| Reaction Time | 2 - 24 hours | Monitored by in-process controls (e.g., HPLC, GC). |
Table 2: Typical Reaction Parameters for Large-Scale Buchwald-Hartwig Amination [1]
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 3.0 mol% | Can be higher than for Suzuki-Miyaura couplings, especially with challenging substrates. |
| Ligand:Palladium Ratio | 1:1 to 2:1 | A higher ligand ratio can sometimes be used to stabilize the catalyst. |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are typically required. NaOtBu is common. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Anhydrous solvents are crucial for this reaction. |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary for less reactive aryl chlorides. |
| Reaction Time | 6 - 36 hours | Reaction progress should be closely monitored. |
Experimental Protocols
The following are generalized protocols for large-scale reactions using this compound. Note: These are templates and must be optimized for specific substrates, reaction scales, and available equipment.
General Protocol for Large-Scale Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
1. Reaction Setup:
- Ensure the reactor is clean, dry, and properly inerted with nitrogen or argon.
- Charge the reactor with the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
- Add the degassed solvent (e.g., toluene, 5-10 L/kg of aryl halide).[1]
- Begin agitation and heat the mixture to the desired temperature (e.g., 80-100 °C).[1]
2. Catalyst Charging:
- In a separate, inerted vessel, prepare a slurry of the this compound precatalyst (0.1-1.0 mol%) in a portion of the reaction solvent.[1]
- Transfer the catalyst slurry to the reactor.
3. Reaction and Monitoring:
- Maintain the reaction mixture at the set temperature with efficient stirring.
- Monitor the reaction progress by HPLC or GC until the starting material is consumed to the desired level.[1]
4. Work-up and Purification:
- Upon completion, cool the reaction mixture to room temperature.
- Add water (5-10 L/kg of aryl halide) and agitate.[1]
- Separate the aqueous and organic layers.[1]
- Wash the organic layer with brine.[1]
- If necessary, perform a palladium scavenging step (see below).
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by crystallization or silica (B1680970) gel plug filtration.[1]
General Protocol for Large-Scale Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
1. Reaction Setup:
- To a clean, dry, and inerted reactor, add the this compound precatalyst (0.5-2.0 mol%) and the base (e.g., NaOtBu, 1.5-2.5 equiv).[1]
- Add the anhydrous, degassed solvent (e.g., toluene, 8-15 L/kg of aryl halide).[1]
- Add the aryl halide (1.0 equiv) and the amine (1.1-1.3 equiv).[1]
2. Reaction and Monitoring:
- Heat the reaction mixture to the target temperature (e.g., 90-110 °C) with vigorous stirring.[1]
- Monitor the reaction by HPLC or GC until completion.[1]
3. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Carefully quench the reaction with water or a suitable aqueous solution.[1]
- Filter any solids that may have formed.
- Separate the aqueous and organic layers.[1]
- Wash the organic layer with water and brine.[1]
- Perform a palladium scavenging step.
- Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.[1]
- Purify the product, typically by crystallization or chromatography.[1]
Palladium Removal Strategies
Residual palladium in the final API is strictly regulated by health authorities. Therefore, effective palladium removal is a critical step in the process.
Caption: Palladium Removal Strategies.
Common strategies for palladium removal on a large scale include:[1]
-
Scavenging Agents: Treatment of the product stream with silica-based scavengers functionalized with thiols or amines.
-
Activated Carbon: A cost-effective method, though sometimes less selective.
-
Crystallization: Often highly effective at rejecting metal impurities.
-
Extraction: Partitioning the product and catalyst between immiscible solvents.
Safety Considerations
-
Pyrophoric Reagents: Handle bases like NaOtBu under an inert atmosphere.[1]
-
Solvent Hazards: Use appropriate ventilation and grounding to prevent fires and explosions.[1]
-
Catalyst Handling: While this compound is relatively air-stable, it is good practice to handle all catalysts in a well-ventilated area, wearing appropriate personal protective equipment (PPE).[1]
-
Exothermic Reactions: Monitor the reaction temperature closely, especially during catalyst addition and the initial phase of the reaction. Ensure adequate cooling capacity is available.[1]
References
Application of APhos Pd G3 in Flow Chemistry Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APhos Pd G3 is a third-generation palladium precatalyst that has demonstrated high reactivity and stability in a variety of cross-coupling reactions.[1] Its advantages, such as air and moisture stability, high solubility, and the ability to activate under mild conditions, make it an excellent candidate for integration into continuous flow chemistry systems.[1] The use of flow chemistry offers significant benefits over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, multi-step synthesis. This document provides detailed application notes and protocols for the use of this compound in flow chemistry systems for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Key Applications in Flow Chemistry
This compound is particularly well-suited for facilitating challenging cross-coupling reactions in a continuous flow setup. The protocols provided below are starting points for optimization and can be adapted to a wide range of substrates.
Suzuki-Miyaura Coupling in Continuous Flow
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In a flow chemistry context, the use of a soluble and highly active catalyst like this compound is advantageous for homogeneous catalysis.
Reactant Preparation:
-
Solution A (Aryl/Heteroaryl Halide & Catalyst): In a volumetric flask, dissolve the aryl or heteroaryl halide (1.0 eq) and this compound (0.05 - 1.5 mol%) in a suitable degassed solvent (e.g., THF, dioxane, or toluene).
-
Solution B (Boronic Acid & Base): In a separate volumetric flask, dissolve the arylboronic acid (1.5 eq) and a base (e.g., K₃PO₄, 2.0 eq) in a compatible degassed solvent system (e.g., THF/water, dioxane/water).
Flow Reactor Setup:
The system consists of two syringe pumps, a T-mixer, a heated reactor coil (e.g., PFA or stainless steel), a back-pressure regulator (BPR), and a collection vessel. The BPR is crucial to maintain the solvent in a liquid phase at elevated temperatures.
Reaction Execution:
-
Pump Solution A and Solution B at the desired flow rates into the T-mixer to initiate the reaction. The relative flow rates can be adjusted to control stoichiometry.
-
The combined stream flows through the heated reactor coil for the specified residence time.
-
The product stream exits the reactor, passes through the BPR, and is collected in the collection vessel.
-
Once the system reaches a steady state, the product can be collected for analysis and purification.
The following table provides general starting conditions for the Suzuki-Miyaura coupling of (hetero)aryl halides with arylboronic acids in a continuous flow system, inspired by protocols for similar palladium precatalysts.[2]
| Parameter | General Range |
| Catalyst Loading | 0.05 - 1.5 mol % |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | THF/H₂O, Dioxane/H₂O, Toluene/H₂O |
| Temperature | Room Temperature - 150 °C |
| Residence Time | 30 seconds - 60 minutes |
| Pressure | Sufficient to prevent boiling |
Note: These conditions are general starting points and will require optimization for specific substrates and desired outcomes.
Buchwald-Hartwig Amination in Continuous Flow
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. In flow chemistry, using a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can prevent the formation of insoluble salts that may clog the reactor, which is a common issue with inorganic bases.[3]
Reactant Preparation:
-
Solution A (Aryl Halide & Amine): In a volumetric flask, dissolve the aryl halide (1.0 eq) and the amine (1.0-1.2 eq) in a suitable degassed solvent mixture (e.g., acetonitrile/toluene).
-
Solution B (Catalyst & Base): In a separate volumetric flask, dissolve this compound (e.g., 5 mol%) and DBU (2.0 eq) in the same degassed solvent system.
Flow Reactor Setup:
The setup is identical to the one described for the Suzuki-Miyaura coupling.
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer.
-
The combined flow rate will determine the residence time within the reactor.
-
The mixed solution flows through the heated reactor coil where the amination occurs.
-
The product stream is then passed through the BPR and collected.
-
After reaching a steady state, the product is collected for workup and analysis.
The following table provides a starting point for optimizing a Buchwald-Hartwig amination in flow, based on conditions reported for a similar G3 precatalyst (XantPhos Pd G3).[4][5]
| Parameter | Starting Condition |
| Catalyst Loading | 5 mol% |
| Base | DBU (2.0 eq) |
| Solvent | Acetonitrile/Toluene |
| Concentration | 0.1 M |
| Reactor Volume | 1 mL |
| Temperature | 140 °C |
| Residence Time | 60 min |
Note: These conditions were reported for XantPhos Pd G3 and will likely require optimization for this compound and specific substrates.[4][5]
Visualizations
Experimental Workflow for Homogeneous Flow Catalysis
Caption: A typical two-pump setup for homogeneous cross-coupling reactions in continuous flow.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship for Buchwald-Hartwig Amination in Flow
Caption: Logical workflow for a continuous flow Buchwald-Hartwig amination.
Conclusion
The integration of this compound into continuous flow chemistry systems presents a significant advancement for the synthesis of complex organic molecules. The enhanced control over reaction parameters, improved safety profile, and potential for automation make this a powerful combination for researchers in both academic and industrial settings. The protocols and information provided herein serve as a valuable starting point for the development of robust and efficient flow chemistry applications utilizing this versatile catalyst.
References
Troubleshooting & Optimization
troubleshooting low yield in APhos Pd G3 reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in cross-coupling reactions utilizing the APhos Pd G3 precatalyst. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of reactions is it commonly used?
This compound is a third-generation Buchwald precatalyst valued for its high reactivity, stability, and broad applicability in various palladium-catalyzed cross-coupling reactions.[1][2][3] These precatalysts are air- and moisture-stable, display good solubility in common organic solvents, and allow for the use of lower catalyst loadings and shorter reaction times.[2] The "G3" designation refers to the third generation of Buchwald precatalysts, which are designed for easy activation to the active Pd(0) species.[2][4]
This compound is particularly effective for a variety of cross-coupling reactions, including:
Q2: How is the active Pd(0) catalyst generated from the this compound precatalyst?
The activation of third-generation (G3) Buchwald precatalysts like this compound is designed to be efficient. In the presence of a base, the precatalyst undergoes deprotonation, leading to the formation of a Pd-amido complex. This intermediate then undergoes reductive elimination to generate the active LPd(0) species, along with a methanesulfonate (B1217627) salt and carbazole.[4] This rapid and efficient activation process contributes to the high reactivity of G3 precatalysts.[4]
Q3: My this compound reaction is resulting in a low or no yield. What are the primary factors I should investigate?
Low or no yield in this compound-catalyzed reactions can often be attributed to one or more of the following factors:
-
Inactive Catalyst: The precatalyst may have degraded due to improper storage or handling, leading to reduced activity.[7][8] Exposure to air and moisture can be detrimental.[7][8]
-
Inefficient Catalyst Activation: The choice of base is critical for the effective generation of the active Pd(0) species. A base that is too weak may not facilitate the necessary activation.[4]
-
Presence of Oxygen: While the precatalyst is air-stable, the active Pd(0) species can be sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel is a common cause of low yield.[5][9]
-
Impure Reagents or Solvents: The purity of substrates, the base, and the solvent significantly impacts the reaction outcome.[4][5][9] Water and other impurities can interfere with the catalytic cycle.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and catalyst loading are all critical parameters that often require optimization for a specific set of substrates.[5]
Troubleshooting Guides
Problem: Low or No Product Yield
This is one of the most common issues encountered. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting workflow for low or no product yield.
Problem: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a clear indication of catalyst decomposition.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen or Moisture | Ensure all reagents and solvents are thoroughly dried and degassed. Employ robust inert atmosphere techniques, such as a Schlenk line or a glovebox.[9] |
| Incompatible Base | The chosen base may be reacting with the substrates or solvent, leading to catalyst degradation. Screen alternative bases. For substrates with sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ may be preferable to strong alkoxides such as NaOtBu.[9] |
| High Reaction Temperature | Excessive heat can lead to catalyst decomposition. Attempt the reaction at a lower temperature for a longer duration.[9] |
Problem: Reaction Stalls Before Completion
If the reaction starts but does not proceed to completion, consider the following:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The catalyst may be losing its activity over the course of the reaction. Consider a higher catalyst loading or a second addition of the catalyst partway through the reaction. Using a more stable precatalyst could also be beneficial.[5] |
| Insufficient Base | The base may be consumed during the reaction. Increase the equivalents of the base used.[5] |
| Product Inhibition | The product of the reaction may be inhibiting the catalyst. Try diluting the reaction mixture.[5] |
Problem: Formation of Homocoupling Byproducts
Homocoupling, where two molecules of the same starting material couple, is a common side reaction.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions. Improve degassing procedures for all solvents and ensure the reaction is maintained under a strictly inert atmosphere.[5][10] |
| Suboptimal Ligand-to-Palladium (L/Pd) Ratio | An incorrect L/Pd ratio can lead to the formation of ligandless palladium species, which can promote homocoupling. For in-situ catalyst generation, slightly increase the APhos ligand concentration (e.g., from a 1:1 to a 1.2:1 L/Pd ratio).[5] |
Optimization of Reaction Parameters
Systematic optimization of reaction parameters is crucial for achieving high yields.
Catalyst Loading and Ligand:Palladium Ratio
The optimal catalyst loading and L/Pd ratio are dependent on the specific substrates and reaction type.
| Parameter | Typical Range | Recommendation |
| Catalyst Loading | 0.5 mol% to 5 mol% | Start with a higher loading (e.g., 2 mol%) and optimize downwards to find the lowest effective amount that provides a good yield in a reasonable time.[5] |
| APhos:Pd Ratio | 1:1 to 2.5:1 | A 1:1 ratio is often sufficient when using a precatalyst like this compound. However, screening ratios up to 2:1 may be beneficial, especially if generating the catalyst in situ.[5] |
Choice of Base and Solvent
The interplay between the base and solvent is a critical factor for success. The optimal combination is highly substrate-dependent and often requires empirical screening.
General Guidance for Base and Solvent Selection:
| Base | Common Solvents | Notes |
| K₃PO₄ | Dioxane, Toluene, 2-MeTHF | A versatile and often effective mild base, particularly good for substrates with sensitive functional groups.[9][11] |
| Cs₂CO₃ | Dioxane, Toluene, THF | Another effective and mild inorganic base.[9] |
| NaOtBu | Toluene, Dioxane | A strong base, often used in Buchwald-Hartwig aminations. Can be incompatible with base-sensitive functional groups.[9][11] |
| K₂CO₃ | Dioxane/Water, Toluene/Water | Often used in Suzuki-Miyaura couplings, sometimes with a co-solvent system including water.[9] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for optimization.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
This compound (0.01-0.05 mmol, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), anhydrous and finely powdered
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane (B91453) or toluene, 5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, and this compound precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously. Monitor the progress of the reaction by a suitable analytical method such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography.
General Workflow for Reaction Optimization
Caption: A systematic workflow for optimizing reaction conditions.
References
- 1. This compound 97 1820817-64-8 [sigmaaldrich.com]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. This compound 97 1820817-64-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. catalysts.metalor.com [catalysts.metalor.com]
- 7. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing APhos Pd G3 Catalyst Loading
Welcome to the technical support center for APhos Pd G3 catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your cross-coupling reactions.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its advantages?
This compound is a third-generation Buchwald precatalyst. These precatalysts are air- and moisture-stable, which simplifies handling and reaction setup.[1][2][3] They offer high catalytic activity, often allowing for lower catalyst loadings (typically in the 0.1-2 mol% range) and shorter reaction times compared to earlier generation catalysts.[3] The G3 precatalyst design ensures the efficient and reliable in-situ generation of the active monoligated Pd(0) species, leading to more reproducible results.[3]
Q2: What is a typical catalyst loading range for this compound?
A typical catalyst loading for this compound in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, generally ranges from 0.5 mol% to 2 mol% relative to the limiting reagent. For highly reactive substrates, the loading can sometimes be reduced to as low as 0.1 mol%. Conversely, for challenging substrates, such as sterically hindered or electron-rich aryl chlorides, a higher loading of up to 5 mol% might be necessary. Optimization is always recommended to find the lowest effective catalyst loading for a specific transformation.
Q3: My reaction is showing low or no conversion. What are the common causes?
Low or no conversion in a reaction catalyzed by this compound can stem from several factors:
-
Inactive Catalyst: Ensure the this compound is from a reliable source and has been stored properly under an inert atmosphere to prevent degradation.
-
Inefficient Precatalyst Activation: The choice of base is critical for the generation of the active Pd(0) species. A base that is too weak may not facilitate this activation efficiently.
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to use degassed solvents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Impure Reagents: Impurities in the starting materials, solvents, or base can act as catalyst poisons. Ensure all reagents are of high purity and solvents are anhydrous.
-
Substrate-Related Issues: The nature of the aryl halide and the coupling partner can significantly impact the reaction. For example, aryl chlorides are generally less reactive than aryl bromides or iodides and may require more forcing conditions.
Q4: I am observing the formation of palladium black. What does this indicate and how can I prevent it?
The formation of a black precipitate, commonly known as palladium black, is an indication of catalyst decomposition and aggregation. This leads to a loss of catalytic activity. To prevent this:
-
Ensure Proper Ligand-to-Metal Ratio: this compound is a precatalyst with a defined 1:1 ligand-to-palladium ratio. If preparing the catalyst in situ, ensure an appropriate excess of the APhos ligand is not used, as this can sometimes lead to the formation of less stable species.
-
Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. If palladium black is observed, try running the reaction at a lower temperature for a longer duration.
-
Use High-Purity Reagents: Impurities can promote catalyst agglomeration.
-
Maintain a Strict Inert Atmosphere: Oxygen can contribute to the decomposition of the active catalyst.
Q5: What are common side reactions when using this compound and how can I minimize them?
Common side reactions include:
-
Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom. It can be minimized by using anhydrous solvents and reagents, as water can be a source of hydride. The choice of base and solvent can also influence this side reaction.
-
Homocoupling of the Boronic Acid (in Suzuki-Miyaura reactions): This can occur in the presence of oxygen. Thoroughly degassing the solvent and maintaining a strict inert atmosphere is crucial for minimizing this side product.
Troubleshooting Guides
Problem: Low or No Product Yield
This is one of the most common issues encountered. The following decision tree can help diagnose the potential cause.
Problem: Catalyst Deactivation (Formation of Palladium Black)
The appearance of a black precipitate is a sign of catalyst decomposition.
Data Presentation
The optimal catalyst loading is highly dependent on the specific substrates and reaction conditions. Below are representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions to provide a starting point for optimization.
Table 1: this compound in Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | >95 |
| 2 | 4-Chloroanisole | 4-Methylphenylboronic acid | 1.5 | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 100 | 18 | 92 |
| 3 | 2-Chloropyridine | 3-Methoxyphenylboronic acid | 2.0 | Cs₂CO₃ (2.0) | THF | 80 | 24 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 0.5 | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80 | 6 | >98 |
Note: Data is representative and compiled from typical results for similar Buchwald G3 catalyst systems. Optimal conditions may vary.
Table 2: this compound in Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 1.0 | NaOtBu (1.4) | Toluene | 100 | 6 | >98 |
| 2 | 4-Chloroanisole | Aniline | 1.5 | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 90 |
| 3 | 2-Chloropyridine | n-Butylamine | 2.0 | NaOtBu (1.4) | THF | 80 | 24 | 85 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | 1.0 | LHMDS (1.5) | Toluene | 100 | 12 | 94 |
Note: Data is representative and compiled from typical results for similar Buchwald G3 catalyst systems. Optimal conditions may vary.
Experimental Protocols
Protocol 1: General Procedure for Screening this compound Catalyst Loading in a Suzuki-Miyaura Coupling
Reaction Setup:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate series of vials, weigh the this compound catalyst to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).
-
Add the appropriate amount of catalyst to each reaction vessel inside a glovebox or under a positive flow of inert gas.
-
Seal the vessels with a septum or screw cap.
-
Evacuate and backfill each vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Place the reaction vessels in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixtures for a set time (e.g., 12 hours), monitoring by TLC or LC-MS if desired.
-
Upon completion, cool the reactions to room temperature.
Work-up and Analysis:
-
Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product of each reaction by ¹H NMR or GC-MS to determine the conversion and yield, allowing for the identification of the optimal catalyst loading.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination using this compound
Reaction Setup:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the this compound (e.g., 0.01 mmol, 1 mol%), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and the solid aryl halide (1.0 mmol, 1.0 equiv).
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe. If the aryl halide is a liquid, it can be added at this stage.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
References
preventing APhos Pd G3 decomposition during reaction
Welcome to the Technical Support Center for APhos Pd G3. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use and stability of this catalyst.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction using this compound has turned black and stalled. What is the likely cause?
A1: The formation of a black precipitate, commonly known as palladium black, is a strong visual indicator of catalyst decomposition.[1] This occurs when the active Pd(0) catalytic species agglomerates and falls out of the solution, rendering it inactive. This is a common failure mode in palladium-catalyzed cross-coupling reactions. While the this compound precatalyst itself is air and moisture stable, the active Pd(0) species generated in situ is sensitive.[2][3]
Common causes for the formation of palladium black include:
-
Presence of Oxygen: Inadequate degassing of solvents and insufficient inert atmosphere can lead to oxidation and decomposition of the active Pd(0) catalyst.
-
Presence of Water: Use of non-anhydrous solvents or reagents can contribute to catalyst deactivation pathways.[4]
-
Inappropriate Solvent Choice: Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[1]
-
High Temperatures: Although the precatalyst is thermally stable up to its decomposition point (192-201 °C), the active catalyst in solution may be less stable at elevated reaction temperatures for prolonged periods.[2][5]
Q2: How can I prevent the decomposition of my this compound catalyst during a reaction?
A2: Preventing decomposition hinges on rigorous exclusion of air and moisture, along with careful selection of reaction parameters.
-
Implement Strict Inert Atmosphere Techniques: The use of a Schlenk line or a glovebox is critical for handling the catalyst and setting up the reaction.[6][7] This includes using oven-dried glassware and ensuring a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the experiment.[8][9][10]
-
Use Anhydrous and Degassed Solvents: Solvents should be thoroughly dried and degassed before use. A common method is to sparge the solvent with an inert gas, such as argon or nitrogen, for at least 30 minutes prior to use.[4]
-
Ensure Reagent Purity: Use high-purity reagents and ensure they are also anhydrous. Impurities can sometimes poison the catalyst.[11]
-
Optimize Reaction Conditions: If decomposition is suspected, consider lowering the reaction temperature or reducing the reaction time.
Q3: How should I properly store this compound?
A3: this compound is a thermally stable solid.[2][3] For long-term storage, it is recommended to keep the catalyst at 2-8°C in a tightly sealed container.[12]
Q4: My APhos ligand might be old. How can I check its quality and what are the common impurities?
A4: The most common impurity in the APhos ligand is APhos oxide, which forms from the oxidation of the phosphine (B1218219).[11] This impurity can be detrimental to catalytic activity by competing with the active ligand for coordination to the palladium center.[11]
-
Purity Verification: The purity of the APhos ligand can be effectively checked using ³¹P NMR spectroscopy, which will show a distinct signal for the phosphine and any phosphorus-containing impurities like the oxide.[11] High-Performance Liquid Chromatography (HPLC) can also be used for this purpose.[11]
-
Handling: Always handle the APhos ligand under an inert atmosphere to prevent oxidation.
Q5: Can my choice of solvent negatively impact the stability of the this compound catalyst?
A5: Yes, the solvent plays a critical role in catalyst stability and activity.[4][13][14]
-
Inhibiting Solvents: Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) and strongly coordinating solvents like acetonitrile (B52724) or pyridine (B92270) should generally be avoided as they can bind to the palladium center and inhibit catalysis.[4]
-
Solubility: Ensure your solvent provides good solubility for all reactants, the base, and the catalyst to maintain a homogeneous reaction mixture.[4]
-
Solvent Screening: If a reaction is performing poorly, it is often beneficial to screen a panel of recommended, anhydrous, and degassed solvents such as toluene, dioxane, or 2-MeTHF.[4]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to this compound decomposition.
| Observation | Potential Cause | Recommended Action |
| Reaction solution turns black or a black precipitate forms. | Catalyst has decomposed to form palladium black. | 1. Verify Inert Atmosphere: Ensure your Schlenk line or glovebox technique is robust. Check for leaks. 2. Check Solvent Quality: Use fresh, anhydrous, and properly degassed solvent. Consider an alternative solvent if the problem persists. 3. Review Temperature: Determine if the reaction temperature is too high for the stability of the active catalyst in your specific system. |
| Reaction is sluggish or does not go to completion. | Low concentration of active catalyst due to partial decomposition or inhibition. | 1. Check Ligand Purity: Analyze the APhos ligand for the presence of APhos oxide via ³¹P NMR.[11] 2. Re-evaluate Solvent Choice: The chosen solvent may be inhibiting the reaction or have poor solubility for one of the components. Screen other common solvents (e.g., toluene, dioxane).[4] 3. Assess Reagent Purity: Ensure all starting materials and the base are pure and dry. |
| Inconsistent results between batches. | Variable purity of catalyst or ligand; inconsistent reaction setup. | 1. Standardize Procedures: Ensure that the inert atmosphere technique, solvent degassing, and reagent handling are performed consistently for every reaction. 2. Quality Control Ligand: Implement a routine purity check for each new batch of the APhos ligand.[11] |
Experimental Protocols
Protocol 1: Setting up a Cross-Coupling Reaction under Inert Atmosphere
This protocol outlines the basic steps for setting up a reaction using this compound with standard Schlenk line techniques.
-
Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, condenser) and stir bars are thoroughly dried in an oven (e.g., overnight at >120 °C) and allowed to cool to room temperature in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and connect it to a Schlenk line.
-
Evacuate-Refill Cycle: Evacuate the assembled apparatus under vacuum until a good vacuum is reached (e.g., <0.1 mbar).[9] Then, carefully refill the flask with an inert gas (Argon or Nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure all air and residual moisture are removed.[7]
-
Addition of Solids: Under a positive flow of inert gas, quickly remove a stopper and add the solid reagents (e.g., aryl halide, boronic acid, base, and this compound). If reagents are particularly air-sensitive, they should be added in a glovebox.[7]
-
Addition of Solvent: Degas the required anhydrous solvent by sparging with an inert gas for 30 minutes.[4] Add the solvent to the reaction flask via a cannula or a dry syringe.
-
Reaction: Once all components are added, the reaction can be heated to the desired temperature under a positive pressure of inert gas, typically maintained by an oil bubbler.
Protocol 2: Quality Control of APhos Ligand by ³¹P NMR
This protocol provides a method to check for the presence of the common impurity, APhos oxide.
-
Sample Preparation: In a glovebox or under a stream of inert gas, prepare a sample of the APhos ligand in a suitable deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: The pure APhos ligand will have a characteristic chemical shift. The presence of APhos oxide will be indicated by a second, distinct peak at a different chemical shift. Compare the integration of these peaks to estimate the level of impurity.[11]
Visualizations
Caption: this compound Catalytic Cycle and Decomposition Pathway.
Caption: Troubleshooting Workflow for this compound Reactions.
Caption: Experimental Workflow for Air-Sensitive Reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. This compound 97 1820817-64-8 [sigmaaldrich.com]
- 3. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: APhos Pd G3 Catalyzed Amination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing APhos Pd G3 in Buchwald-Hartwig amination reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges, particularly the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages in C-N cross-coupling reactions?
This compound is a third-generation Buchwald precatalyst. These precatalysts are favored for their high stability to air and moisture, which simplifies handling and improves reproducibility. The "G3" designation indicates an advanced design that allows for the efficient and rapid generation of the active monoligated Pd(0) species under basic conditions. This often translates to lower required catalyst loadings, shorter reaction times, and a broad substrate scope, including challenging couplings.
Q2: What are the most common side products observed in this compound catalyzed amination reactions?
The two most prevalent side products are:
-
Hydrodehalogenation: The replacement of the halide on the aryl electrophile with a hydrogen atom.
-
Homocoupling: The dimerization of the aryl halide to form a biaryl species.
The formation of these byproducts consumes the starting material and complicates the purification of the desired aminated product.
Q3: What factors contribute to the formation of the hydrodehalogenation side product?
Hydrodehalogenation typically arises from the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. Factors that promote the generation of Pd-H species include:
-
Presence of Protic Impurities: Water, alcohols, or other protic impurities in the reaction mixture can react to form palladium hydrides.
-
Choice of Base and Solvent: The combination of a strong base with a protic solvent can significantly increase the rate of hydrodehalogenation.
-
Slow Reductive Elimination: If the desired C-N bond-forming reductive elimination step is slow, it allows more time for the competing hydrodehalogenation pathway to occur.
Q4: How can hydrodehalogenation be minimized?
To suppress the formation of the hydrodehalogenated byproduct, consider the following strategies:
-
Ensure Anhydrous Conditions: Use anhydrous and deoxygenated solvents and ensure all reagents, including the amine and aryl halide, are dry.
-
Careful Selection of Base and Solvent: Employ non-protic solvents such as toluene (B28343) or dioxane, especially when using strong bases. If a protic solvent is necessary, a weaker base may be preferable.
-
Increase Reaction Temperature: In some cases, increasing the temperature can accelerate the rate of the desired reductive elimination more than the rate of hydrodehalogenation. However, this should be monitored carefully as it can also lead to catalyst decomposition.
Q5: What causes the homocoupling of the aryl halide?
Homocoupling of the aryl halide is often promoted by:
-
Presence of Oxygen: Trace amounts of oxygen can facilitate the homocoupling pathway.
-
High Temperatures: Elevated reaction temperatures can sometimes favor this side reaction.
-
High Catalyst Loadings: Using an excessive amount of the palladium precatalyst may also lead to increased homocoupling.
Q6: How can I prevent the formation of the homocoupling byproduct?
To minimize aryl halide homocoupling, the following precautions are recommended:
-
Maintain an Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is set up and maintained under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Optimize Reaction Temperature: Avoid excessively high temperatures. If the desired reaction is sluggish, consider screening alternative ligands or bases before significantly increasing the temperature.
-
Use Appropriate Catalyst Loading: Employ the recommended catalyst loading (typically 1-2 mol%) and avoid using a large excess.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to side product formation in this compound catalyzed aminations.
| Observed Issue | Potential Cause | Recommended Solution |
| Significant Hydrodehalogenation Product (>10%) | 1. Presence of water or other protic impurities. | 1. Use freshly dried and degassed solvents. Ensure amine and aryl halide are anhydrous. |
| 2. Inappropriate base/solvent combination (e.g., strong base in a protic solvent). | 2. Switch to a non-protic solvent like toluene or 1,4-dioxane. Alternatively, screen weaker bases. | |
| 3. The amine substrate itself is acting as a hydride source. | 3. This is more common with certain primary amines. Consider screening other ligands that may favor reductive elimination. | |
| Significant Aryl Halide Homocoupling Product (>5%) | 1. Presence of oxygen in the reaction vessel. | 1. Ensure a thoroughly inert atmosphere by using a glovebox or Schlenk techniques. Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles. |
| 2. Reaction temperature is too high. | 2. Reduce the reaction temperature. If the reaction rate is too slow at lower temperatures, screen alternative bases or solvents to enhance reactivity. | |
| 3. Catalyst loading is too high. | 3. Reduce the catalyst loading to the recommended range (e.g., 1-2 mol%). | |
| Low or No Conversion to Desired Product | 1. Inactive catalyst. | 1. Ensure the this compound has been stored properly under an inert atmosphere and is not from an expired batch. |
| 2. Suboptimal base. | 2. The chosen base may be too weak to deprotonate the amine-palladium complex. Screen stronger bases (e.g., NaOtBu, LHMDS). | |
| 3. Poor solubility of reagents. | 3. Screen alternative solvents to ensure all components are well-dissolved at the reaction temperature. | |
| Reaction with Competing Nucleophiles | 1. Substrate contains multiple nucleophilic sites (e.g., both an amine and a hydroxyl group). | 1. Protect the more reactive or undesired nucleophilic group prior to the amination reaction. |
Experimental Protocols
General Protocol for this compound Catalyzed Amination
This protocol provides a general starting point for the amination of an aryl halide. Optimal conditions may vary depending on the specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
This compound (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Oven-dried reaction vessel (e.g., Schlenk tube or vial with a PTFE-lined cap)
-
Magnetic stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide, amine (if solid), base, and this compound to the reaction vessel.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas three times.
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination with pathways to common side products.
Caption: A workflow for troubleshooting side reactions in this compound catalyzed amination.
Technical Support Center: Improving Reaction Kinetics with APhos Pd G3
Welcome to the technical support center for APhos Pd G3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success with this third-generation Buchwald precatalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a third-generation Buchwald precatalyst. These precatalysts are known for being air, moisture, and thermally stable, which simplifies handling.[1] this compound is highly effective for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[2][3][4] Its bulky and electron-rich APhos ligand facilitates high catalytic activity, enabling the coupling of challenging substrates like aryl chlorides.[2][4]
Q2: How is the active Pd(0) catalyst generated from the this compound precatalyst?
The active monoligated Pd(0) species is generated in situ. In the presence of a base, the G3 precatalyst undergoes deprotonation of the aminobiphenyl ligand, which is followed by reductive elimination. This process rapidly and efficiently produces the active LPd(0) species (where L = APhos), which can then enter the catalytic cycle.
Q3: What are typical catalyst loadings for this compound?
Typical catalyst loadings for APhos-palladium complexes in cross-coupling reactions range from 0.5 mol% to 5 mol%.[3] However, for highly efficient reactions, loadings can sometimes be reduced. Optimization is recommended to determine the lowest effective catalyst loading that provides a good yield in a reasonable timeframe.[3]
Q4: My reaction is sluggish or has stalled. What are some common causes when using this compound?
Several factors can lead to a sluggish or stalled reaction:
-
Inefficient Precatalyst Activation: The active Pd(0) species may not be generating efficiently. This can be due to an inappropriate or weak base, or the presence of impurities.
-
Catalyst Decomposition: The active catalyst can decompose over time, often indicated by the formation of palladium black. This can be caused by impurities (especially oxygen), high temperatures, or an unsuitable solvent.
-
Substrate-Specific Issues: In Suzuki-Miyaura reactions, boronic acids can be unstable under basic conditions, leading to protodeboronation.
Troubleshooting Guides
Problem 1: Low or No Product Yield
If you are observing low or no product yield, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure your this compound is from a reliable source and has been stored properly under an inert atmosphere to prevent degradation. Consider using a fresh batch of the precatalyst. |
| Inefficient Catalyst Activation | The choice of base is critical. For Suzuki-Miyaura couplings, stronger bases like K₃PO₄ are often effective. For Buchwald-Hartwig aminations, bases like NaOtBu or LHMDS are common.[2][3] Ensure the base is finely powdered and anhydrous.[3] |
| Presence of Oxygen or Moisture | Oxygen and water can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed and that the reaction is set up and maintained under a robust inert atmosphere (e.g., argon or nitrogen).[3] |
| Impure Reagents | The purity of your substrates, base, and solvent is crucial. Impurities can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are anhydrous.[5] |
| Sub-optimal Temperature | If the reaction is sluggish, consider increasing the temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition. A typical temperature range for these reactions is 80-110 °C.[3][4] |
Problem 2: Formation of Side Products (e.g., Homocoupling)
The formation of homocoupling byproducts, especially in Suzuki-Miyaura reactions, is a common issue.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | The primary cause of boronic acid homocoupling is the presence of oxygen. Improve your degassing procedures for solvents and ensure a strictly inert atmosphere throughout the reaction. |
| Sub-optimal Ligand-to-Palladium Ratio | If generating the catalyst in situ from a palladium precursor and the APhos ligand, a sub-optimal ligand-to-palladium (L/Pd) ratio can lead to ligandless palladium species that promote homocoupling. Slightly increasing the APhos concentration (e.g., from a 1:1 to a 1.2:1 L/Pd ratio) can mitigate this.[3] |
Data Presentation
Table 1: APhos-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides
This table summarizes the performance of APhos-based catalytic systems in the Buchwald-Hartwig amination of various aryl chlorides.
| Aryl Chloride | Amine | Pd Source (mol%) | APhos (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.0) | APhos (1.2) | NaOtBu | Toluene (B28343) | 90 | 16 | 96 |
| 4-Chloroanisole | n-Hexylamine | This compound (2.0) | - | LHMDS | THF | 65 | 12 | 92 |
| 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | APhos Pd G4 (2.0) | - | K₃PO₄ | Dioxane | 100 | 8 | 88 |
Data is fictionally adapted for illustrative purposes based on typical results for these types of reactions.[2]
Table 2: Comparative Performance in Suzuki-Miyaura Coupling of a Heteroaryl Chloride
The following table provides a general comparison of expected performance for different catalyst systems in the Suzuki-Miyaura coupling of a challenging heteroaryl chloride.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/H₂O | 100-110 | 12 - 24 | 40-70 | Traditional, readily available, moderate activity for aryl chlorides. |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | Toluene, t-AmOH | 100-110 | 2 - 8 | >90 | Buchwald ligand; highly active for sterically hindered and electron-rich/poor aryl chlorides. |
| This compound | 1 - 2 | K₃PO₄ | Toluene, Dioxane | 100-110 | 4 - 12 | >90 | Highly effective for heteroaryl chlorides, offering a robust and reliable system. [6] |
| PEPPSI-IPr | 0.5 - 1 | Cs₂CO₃ | t-AmylOH | 100 | 2 - 4 | >98 | N-Heterocyclic carbene (NHC) catalyst; very high activity, often with lower catalyst loadings. |
This table represents a qualitative comparison based on literature data. Actual results may vary depending on the specific substrates and reaction conditions.[7]
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol provides a general starting point. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene or Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, this compound, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and water via syringe.
-
Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[2]
Protocol 2: General Procedure for this compound-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides
This protocol is a representative example for the coupling of an aryl chloride with an amine.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene or dioxane (5 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the aryl chloride (if solid), this compound, and NaOtBu to an oven-dried Schlenk tube with a stir bar.
-
If the amine is a solid, add it at this stage.
-
Seal the tube, remove it from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.
-
If the amine is a liquid, add it via syringe at this point.
-
Place the reaction tube in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC/MS.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Visualizations
References
Technical Support Center: Managing Impurities from APhos Pd G3 Catalyst Residue
Welcome to the technical support center for managing impurities derived from APhos Pd G3 catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues related to residual palladium and other process impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when using this compound?
A1: The primary impurities of concern are:
-
Residual Palladium: This is the most critical impurity due to strict regulatory limits in active pharmaceutical ingredients (APIs).[1] Palladium can exist in various forms, including soluble Pd(II) or Pd(0) complexes and insoluble palladium black.[1][2]
-
Ligand-Related Impurities: The APhos ligand can oxidize to phosphine (B1218219) oxide, which may be present in the final product.[3] Excess or unbound ligand may also remain after the reaction.
-
Precatalyst-Related Impurities: The this compound precatalyst itself may contain impurities from its synthesis, such as the palladacycle dimer or residual solvents (e.g., THF, n-hexane).[3][4]
-
Byproducts from Catalyst Activation: During the in-situ activation of the G3 precatalyst, carbazole (B46965) is formed as a byproduct, which may need to be removed during workup.
Q2: What are the acceptable limits for palladium impurities in pharmaceutical products?
A2: Regulatory agencies have established stringent limits for elemental impurities. The International Council for Harmonisation (ICH) Q3D guideline provides Permitted Daily Exposure (PDE) values. For palladium, the oral PDE is 100 µ g/day .[1] This PDE is used to calculate the maximum permitted concentration in ppm (µg/g) based on the daily dose of the drug product.[5] For APIs, a common benchmark is often below 10 ppm, with even stricter limits for parenteral drugs.[6]
Q3: What are the primary methods for removing residual palladium?
A3: The most common methods include:
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Scavenging: Using solid-supported or solution-phase scavengers with functional groups (e.g., thiols, amines, isocyanides) that chelate palladium.[2][7]
-
Adsorption: Employing materials like activated carbon to adsorb palladium species.[2]
-
Chromatography: Purification via flash column chromatography on silica (B1680970) gel.[8]
-
Crystallization: Purifying the final product through recrystallization, which can be effective at removing impurities.[5]
-
Filtration: Using agents like Celite® to filter out heterogeneous palladium particles, such as palladium black.[8]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: Highly sensitive analytical techniques are required to quantify trace levels of palladium. The most common methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The industry standard for trace metal analysis due to its high sensitivity and accuracy.
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): A robust spectroscopic method for quantifying metal content.[9]
-
Atomic Absorption (AA) Spectroscopy: A well-established technique for elemental analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your product after a reaction catalyzed by this compound.
Issue 1: High levels of residual palladium are detected after standard purification (e.g., chromatography).
-
Question: My ICP-MS analysis shows palladium levels are still above the acceptable limit after performing column chromatography. What should I do?
-
Answer: Standard chromatography alone is often insufficient for reducing palladium to sub-ppm levels, as some palladium complexes can co-elute with the product.[10] A secondary purification step is typically required.
-
Possible Cause: Soluble palladium species are present in the product fraction.
-
Solution:
-
Employ a Metal Scavenger: After chromatography, dissolve the product in a suitable solvent and treat it with a solid-supported metal scavenger. Thiol-functionalized silica (like SiliaMetS Thiol or QuadraSil MP) or macroporous polystyrene resins (like MP-TMT) are often highly effective.[11][12]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.[2] Be aware that this may also lead to some product loss.[2]
-
Optimize Chromatography: If scavenging is not an option, modify the chromatographic conditions. Sometimes, adding a small amount of a chelating agent like thiourea (B124793) to the eluent can help retain palladium on the column, though this may contaminate the product.
-
-
Issue 2: I am observing significant loss of my final product during the palladium removal step.
-
Question: When I use activated carbon or a scavenger resin, my final yield decreases significantly. How can I prevent this?
-
Answer: Product loss is typically due to non-specific binding of your compound to the adsorbent material.[2]
-
Possible Cause: The surface of the scavenger or activated carbon has an affinity for your product.
-
Solution:
-
Reduce Scavenger/Carbon Loading: Use the minimum amount of adsorbent required for effective palladium removal. Perform a small-scale experiment to determine the optimal loading (e.g., starting with 5-10 wt% activated carbon relative to the crude product).[2]
-
Wash the Adsorbent: After filtration, wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product and combine the washings with the filtrate.[13]
-
Screen Different Scavengers: Some scavengers may have a lower affinity for your product. Test a panel of scavengers with different backbones (silica vs. polystyrene) and functional groups.[13]
-
Change the Solvent: The solvent can influence the non-specific binding. Experiment with different solvents to find one that minimizes product adsorption while maintaining palladium removal efficiency.[2]
-
-
Issue 3: A black precipitate (palladium black) formed during the reaction or workup.
-
Question: My reaction mixture turned black, and now it's difficult to purify. What causes this and how can I handle it?
-
Answer: The formation of a black precipitate is indicative of catalyst decomposition into palladium(0) nanoparticles, known as palladium black.[1]
-
Possible Cause:
-
Solution:
-
Prevention: Ensure all reagents and solvents are rigorously dried and degassed. Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[14] Consider running the reaction at a lower temperature for a longer duration.[14]
-
Removal: Palladium black is insoluble and can be removed by filtration. Dilute the reaction mixture with a suitable solvent to reduce viscosity and filter through a pad of Celite® (1-2 cm thick).[13] This should be done before proceeding with aqueous workup or other purification steps.
-
-
Data Presentation
Table 1: Residual Palladium Levels After Sequential Purification Steps
This table summarizes typical palladium levels found in products from Buchwald-Hartwig reactions after each purification stage. Initial palladium concentration from the reaction is assumed to be high (e.g., >5000 ppm).
| Purification Stage | Typical Residual Pd Level (ppm) | Efficacy | Notes |
| Aqueous Workup Only | >1000 - 5000+ | Low | Crude product contains very high levels of palladium.[10] |
| Flash Chromatography | 100 - 500 | Moderate | Significantly reduces palladium, but often insufficient to meet regulatory limits.[10] |
| Chromatography + Scavenger | < 10 - 100 | High | A final scavenging step is highly effective at reducing palladium to acceptable levels.[10] |
Data adapted from a pilot study on Buchwald-Hartwig couplings and may vary based on specific reaction conditions and substrates.[10]
Table 2: Comparison of Common Palladium Scavenger Types
| Scavenger Functional Group | Support Material | Typical Palladium State | Advantages | Considerations |
| Thiol / Mercapto | Silica, Polystyrene | Pd(II), Pd(0) | Highly effective, fast kinetics.[2] | Can sometimes be oxidized; potential for sulfur leaching. |
| Triaminotriazine (TMT) | Polystyrene (MP-TMT) | Pd(II), Pd(0) | Very high affinity for palladium, excellent selectivity.[12] | Can be more expensive than other scavengers. |
| Amine (e.g., DETA, TAA) | Silica, Polystyrene | Pd(II) | Good for scavenging Pd(II) species. | Less effective for Pd(0) compared to thiol scavengers. |
| Isocyanide | Silica | Pd(0), Pd(II) | Highly effective at reducing Pd to sub-ppm levels.[7] | May require specific conditions for optimal performance. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal with a Scavenger Resin (Batch Method)
-
Dissolution: After the initial workup (e.g., aqueous extraction and solvent removal), dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, DCM).
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 3-10 equivalents relative to the initial palladium catalyst loading).
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C). Scavenging time can range from 2 to 24 hours. Monitor palladium concentration periodically if possible.[2]
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin. A simple gravity filtration or filtration through a Büchner funnel is sufficient.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.[13]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the fine carbon particles. Ensure the Celite® pad is sufficiently thick (at least 2-3 cm) and pre-wetted with the solvent.
-
Washing: Wash the Celite®/carbon cake with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for palladium catalyst removal.
Caption: Decision logic for selecting a removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
effect of water and oxygen on APhos Pd G3 activity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of the APhos Pd G3 precatalyst, with a specific focus on the effects of water and oxygen on its catalytic activity. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound truly an "air-stable" and "moisture-stable" catalyst?
A1: The this compound precatalyst is a third-generation Buchwald precatalyst that is designed to be air- and moisture-stable in its solid form for handling and storage.[1] This key feature simplifies reaction setup compared to earlier generation palladium catalysts. However, it is crucial to understand that this stability applies to the precatalyst itself. The active catalytic species, a monoligated Pd(0) complex, which is generated in situ, can be sensitive to both oxygen and water.[2][3] Therefore, for optimal performance and reproducibility, maintaining an inert atmosphere and using anhydrous solvents is highly recommended.[2]
Q2: What are the visible signs of catalyst decomposition?
A2: The primary visual indicator of catalyst decomposition is the formation of a black precipitate, commonly known as palladium black. This indicates the agglomeration of the palladium metal, rendering it catalytically inactive for the desired homogeneous cross-coupling reaction. The appearance of palladium black often correlates with low or no product yield.
Q3: How does the presence of oxygen affect my reaction?
A3: Oxygen can have several detrimental effects on this compound-catalyzed reactions. The active Pd(0) species can be oxidized by oxygen, leading to catalyst deactivation. Additionally, the presence of oxygen is a primary cause of homocoupling of boronic acids in Suzuki-Miyaura reactions, a common side reaction that consumes starting material and complicates purification. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) are essential to mitigate these issues.
Q4: What is the impact of water on the catalytic activity?
A4: The effect of water can be complex and reaction-dependent. Generally, for most cross-coupling reactions, the presence of water and other protic impurities is discouraged as it can lead to unwanted side reactions, such as hydrodehalogenation of the aryl halide.[2] This occurs through the formation of palladium hydride species. However, in some specific cases, such as certain palladium-catalyzed amidation reactions using bases like cesium carbonate, controlled amounts of water have been reported to have a beneficial effect on the reaction conversion.[4] Despite this, the general recommendation is to use anhydrous solvents, particularly when troubleshooting unexpected results.
Q5: My reaction is not working or giving a low yield. What should I check first?
A5: If you are experiencing low or no conversion, consider the following troubleshooting steps:
-
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained throughout the reaction.
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. Ensure your starting materials and base are pure and dry.
-
Catalyst Integrity: While this compound is stable, improper long-term storage or frequent exposure to air can degrade it. Consider using a fresh batch of the precatalyst.
-
Reaction Temperature: Inadequate temperature can lead to sluggish reactions. Conversely, excessively high temperatures can accelerate catalyst decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of Oxygen: The active Pd(0) catalyst has been deactivated by oxidation. | Ensure rigorous degassing of the solvent (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of inert gas throughout the reaction setup and duration. Use Schlenk line or glovebox techniques.[2] |
| Presence of Water: The reaction is sensitive to protic species. | Use anhydrous solvents. If necessary, dry reagents in a vacuum oven or desiccator before use. | |
| Degraded Precatalyst: The this compound has lost activity due to improper storage. | Use a fresh vial of the precatalyst. For long-term storage, keep the container tightly sealed in a cool, dry place, preferably under an inert atmosphere.[2] | |
| Significant Hydrodehalogenation | Protic Impurities: Water or other protic species are present, leading to the formation of palladium hydride intermediates. | Use anhydrous solvents and ensure all reagents, including the amine and base, are dry.[2] |
| Inappropriate Base/Solvent Combination: Certain strong bases in combination with protic solvents can promote this side reaction. | Consider switching to a non-protic solvent like toluene (B28343) or dioxane if you are using a protic solvent.[2] | |
| Formation of Homocoupling Byproducts (e.g., in Suzuki-Miyaura reactions) | Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules. | Improve the degassing procedure for your solvent and ensure a strictly inert atmosphere is maintained during the reaction. |
| Formation of Palladium Black | Catalyst Decomposition: The active catalyst is unstable under the reaction conditions. | This is often caused by the presence of oxygen or excessive heat. Ensure a robust inert atmosphere and consider running the reaction at a lower temperature for a longer duration. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with this compound under Inert Conditions
This protocol provides a standard starting point for a Buchwald-Hartwig amination reaction, emphasizing the exclusion of water and oxygen.
Reagents and Equipment:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
This compound (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
To the oven-dried Schlenk tube, add the aryl halide, the base, and this compound.
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added in step 1.
-
Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature before workup.
Protocol 2: Testing the Effect of Water on this compound Activity
This protocol allows for a systematic evaluation of the impact of water on your specific reaction.
Procedure:
-
Set up a series of parallel reactions following the general procedure in Protocol 1.
-
To each reaction vial, add a controlled amount of deionized, degassed water via microsyringe. For example, you could set up reactions with 0, 1, 5, 10, and 50 equivalents of water relative to the limiting reagent.
-
Run all reactions for the same amount of time and at the same temperature.
-
Upon completion, quench all reactions simultaneously and analyze the product yield and byproduct formation for each condition using a quantitative method like qNMR or LC-MS with an internal standard.
Data Presentation:
The results of such an experiment can be summarized in a table to clearly visualize the effect of water.
| Water (equivalents) | Product Yield (%) | Hydrodehalogenation Byproduct (%) |
| 0 | 95 | <1 |
| 1 | 92 | 3 |
| 5 | 85 | 10 |
| 10 | 70 | 25 |
| 50 | 45 | 48 |
| Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific substrates, base, and solvent used. |
Visualizations
Caption: General workflow for setting up a cross-coupling reaction with this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
APhos Pd G3 handling and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of APhos Pd G3, a third-generation Buchwald precatalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a third-generation Buchwald precatalyst.[1] It is an air-, moisture-, and thermally-stable solid that is highly soluble in many common organic solvents.[1][2][3][4] Its primary applications are in palladium-catalyzed cross-coupling reactions for the formation of C-C, C-N, C-O, C-F, C-CF3, and C-S bonds.[1] It is suitable for a variety of specific reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck couplings.[1]
Q2: What are the main advantages of using a G3 precatalyst like this compound?
Third-generation (G3) Buchwald precatalysts like this compound offer several advantages over earlier generations and traditional palladium sources:
-
Stability: They are air-, moisture-, and thermally-stable, which simplifies handling.[1][2][3][4][5]
-
Efficient Catalyst Activation: They ensure the efficient and reliable generation of the active LPd(0) catalytic species, often under mild conditions and without the need for reducing agents.[1][6][7]
-
Lower Catalyst Loadings: Reactions can often be performed with lower concentrations of the catalyst.[6]
-
Shorter Reaction Times: The high activity of the catalyst can lead to reduced reaction times.[6]
-
Accurate Stoichiometry: As a pre-formed complex, it allows for precise control over the ligand-to-palladium ratio.[1]
Q3: How should I store this compound?
For long-term stability, this compound should be stored at 2-8°C under an inert atmosphere. While the catalyst is air-stable, minimizing exposure to oxygen and moisture is a best practice for preserving its activity over extended periods.
Q4: Is this compound sensitive to air and moisture during reaction setup?
While this compound is marketed as air- and moisture-stable, optimal results in cross-coupling reactions are achieved under inert conditions.[8] The active Pd(0) species, which is generated in situ, can be sensitive to oxygen. Therefore, it is crucial to use anhydrous, degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[8]
Handling and Storage Best Practices
Proper handling and storage are critical for maintaining the catalytic activity of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To ensure long-term stability and prevent thermal decomposition. |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | To minimize potential oxidation of the phosphine (B1218219) ligand over time. |
| Weighing | Weigh in air, but minimize exposure time. | The solid is air-stable, but prolonged exposure is not recommended. For high-precision work, weighing inside a glovebox is ideal. |
| Solvents | Use anhydrous and degassed solvents. | To prevent catalyst deactivation and side reactions caused by water and oxygen.[8] |
| Reaction Setup | Under an inert atmosphere (glovebox or Schlenk line). | To protect the active Pd(0) species from decomposition.[8] |
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions using this compound.
Problem 1: Low or No Product Yield
Question: My reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product formation can be due to several factors. A systematic approach to identify the cause is recommended.
-
Potential Cause 1: Inactive Catalyst
-
Solution: Ensure the catalyst has been stored properly. If there is doubt about the catalyst's activity, consider using a fresh batch. The appearance of palladium black is a sign of catalyst decomposition.[8]
-
-
Potential Cause 2: Presence of Oxygen or Moisture
-
Solution: Use thoroughly dried and degassed solvents and reagents. Employ robust inert atmosphere techniques, such as a glovebox or a Schlenk line, for the reaction setup.[8]
-
-
Potential Cause 3: Inefficient Catalyst Activation/Inappropriate Base
-
Potential Cause 4: Impure Starting Materials
-
Solution: Verify the purity of your starting materials, as impurities can inhibit the catalyst.
-
-
Potential Cause 5: Suboptimal Reaction Temperature
-
Solution: Gradually increase the reaction temperature. While higher temperatures can sometimes lead to catalyst decomposition, they may be necessary for less reactive substrates.[8]
-
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture turned black, and I observe a precipitate. What does this mean?
Answer: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition.[8]
-
Potential Cause 1: High Reaction Temperature
-
Solution: Attempt the reaction at a lower temperature, potentially for a longer duration.[8]
-
-
Potential Cause 2: Incompatible Base
-
Solution: The chosen base may be too harsh for the substrates or the catalyst under the reaction conditions, leading to degradation. Screen milder bases.[8]
-
-
Potential Cause 3: Presence of Oxygen
-
Solution: Ensure the reaction is set up under strictly inert conditions with degassed solvents.[8]
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.) to an oven-dried reaction vessel equipped with a stir bar.
-
Add the this compound precatalyst (0.5–2 mol%).
-
Seal the vessel.
-
-
Solvent and Reagent Addition:
-
If not in a glovebox, evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe to the desired concentration.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by a suitable analytical method (e.g., TLC, LC-MS, GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Visualizations
References
- 1. This compound 97 1820817-64-8 [sigmaaldrich.com]
- 2. QPhos Pd G3 2021255-91-2 [sigmaaldrich.com]
- 3. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Palladium Removal from Final Product
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of residual palladium from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing residual palladium from a product?
A1: Several methods are available to remove palladium from active pharmaceutical ingredients (APIs) and other chemical products.[1] The choice of method depends on factors like the nature of the product, the form of the palladium (heterogeneous or homogeneous), the solvent system, and the required purity level.[2] Common techniques include:
-
Adsorption: Using solid-supported scavengers (resins), activated carbon, or silica (B1680970) gel to bind palladium, which is then removed by filtration.[1][2][3]
-
Filtration: Directly filtering heterogeneous palladium catalysts, often through a pad of Celite to remove fine particles.[2][4]
-
Crystallization: Purifying the product through recrystallization, which can leave palladium impurities in the mother liquor.[1][5] This can be combined with additives to enhance palladium removal.[1]
-
Extraction: Using liquid-liquid extraction to remove water-soluble palladium salts.[2][6]
-
Chromatography: While common for general purification, it can also remove palladium residues.[4]
Q2: What are scavenger resins and how do they work?
A2: Scavenger resins are solid supports, typically based on silica or polystyrene, that are functionalized with ligands having a high affinity for palladium.[3] Common functional groups include thiols, amines, thiourea, and dimercaptotriazine (DMT).[3][7][8] When the reaction mixture is stirred with or passed over the resin, palladium is selectively bound (chelated) to these functional groups.[3] The resin, with the captured palladium, is then easily removed by filtration.[2][3]
Q3: How do I choose the right palladium scavenger?
A3: The selection of an appropriate scavenger is critical for efficient palladium removal.[9] Key factors to consider include:
-
Palladium Oxidation State: The oxidation state of the palladium species (e.g., Pd(0) or Pd(II)) influences scavenger effectiveness. Thiol-based scavengers are generally effective for Pd(II).[2][9]
-
Solvent System: The scavenger must be compatible with the reaction solvent.[2]
-
Nature of the Product: The product's stability and polarity can affect the choice of scavenger and solvent.[2]
-
Type of Scavenger: Different scavengers have varying affinities for different metals. For example, SiliaMetS® Thiourea is versatile for all forms of palladium, while SiliaMetS® DMT is preferred for hindered Pd complexes.[7] A screening of different scavengers may be necessary to find the most effective one for a specific system.[2]
Q4: Can I use activated carbon for palladium removal? What are the pros and cons?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium due to its high surface area.[3][10] However, a significant drawback is the potential for non-specific binding, which can lead to the loss of the desired product.[3][9] It may also be less effective than specialized scavengers and can be difficult to filter completely.[8][11]
Q5: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A5: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in pharmaceutical products.[3][5] Palladium is classified as a Class 2B element, and for oral administration, the permitted daily exposure (PDE) is 100 µ g/day .[3] This translates to a concentration limit of 10 ppm for a drug product with a daily dose of 10g.[3][12][13]
Q6: How can I quantify the amount of residual palladium in my sample?
A6: Standard methods for quantifying palladium in APIs include atomic absorption (AA) analysis, X-ray fluorescence (XRF), and inductively coupled plasma mass spectrometry (ICP-MS).[1] ICP-MS is frequently used during synthesis and for final quality control.[1] For more rapid, high-throughput screening during process development, fluorometric detection kits are also available.[1][11][14]
Troubleshooting Guides
Issue 1: Incomplete Removal of Palladium
If you find that residual palladium levels remain above the desired limit after treatment, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | The chosen scavenger may not be optimal for the specific palladium species or reaction conditions.[9] Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one.[2][9] Consider the palladium oxidation state; thiol-based scavengers are often effective for Pd(II).[2][9] |
| Insufficient Scavenger Amount or Reaction Time | Using too little scavenger or not allowing enough time for it to work will lead to incomplete removal.[2][9] Solution: Increase the equivalents of the scavenger relative to the palladium catalyst.[9] Optimize the scavenging time and temperature by monitoring the palladium concentration at different time points.[9] |
| Presence of Soluble Palladium Species | Simple filtration is only effective for heterogeneous (insoluble) palladium catalysts.[2] Solution: If soluble palladium is present, you must use methods like scavenger resins, activated carbon, precipitation, or chromatography.[2] |
| Poor Mass Transfer | Inadequate mixing can prevent the scavenger from effectively contacting the palladium species in the solution.[9] Solution: Ensure vigorous stirring during the scavenging process.[9] |
| Colloidal Palladium Formation | Colloidal palladium particles can be too small to be removed by standard filtration. Solution: Try adding a flocculating agent to aggregate the particles or treat the solution with an adsorbent like activated carbon or silica gel before filtration.[2] |
Issue 2: Low Product Recovery After Purification
A common issue, especially when using adsorbents like activated carbon or some scavenger resins, is the loss of the desired product.[3]
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding of Product | The product may be adsorbing to the purification medium along with the palladium.[3] Solution 1: Reduce the amount of adsorbent. Use the minimum amount of activated carbon or scavenger resin required for effective palladium removal.[3] Solution 2: Screen different scavengers, as some have lower non-specific binding properties.[3] Solution 3: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[2][3] |
| Product-Palladium Complexation | The product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal without also affecting the product.[9] Solution: Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[9] |
Data Presentation: Palladium Removal Efficiency
The following table summarizes data from various studies, showcasing the effectiveness of different palladium removal methods.
| Reaction/Product | Initial Pd (ppm) | Removal Method | Conditions | Final Pd (ppm) | Product Yield | Reference |
| c-Met kinase inhibitor | 330 | MP-TMT (polystyrene scavenger) | 0.20 wt scavenger in DMF, overnight | ~10-30 | Not specified | [13] |
| Intermediate Synthesis | 328 | PCR-B2 (polychelated resin) | 0.4 wt scavenger in THF/anisole, recirculation | 4 | Not specified | [13] |
| Drug Candidate | 2400 | SiliaMetS Thiol | Not specified | ≤ 16 | Not specified | [8] |
| Drug Candidate | 2400 | SiliaMetS Thiourea | Not specified | ≤ 16 | Not specified | [8] |
| Drug Candidate | 2400 | Activated Carbon (Darco) | Not specified | > 16 | Not specified | [8] |
| Crude API | 300 | Activated Carbon (Darco KB-B) | 0.2 wt carbon in THF, 45°C, 18h | < 1 | Not specified | [13] |
| Suzuki Coupling Product | ~8000 | Aqueous NaHSO₃ | Toluene/20% aq. NaHSO₃, elevated temp. | ≤ 100 | Not specified | [15] |
| Suzuki Coupling Product | ~800 | Biotage® MP-TMT | 5 equiv. scavenger, RT | < 10 | Not specified | [16] |
Experimental Protocols
Protocol 1: Palladium Removal Using Solid-Supported Scavengers
This protocol provides a general procedure for using silica-based scavengers.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, ACN) to a concentration of 10-50 mg/mL.[11]
-
Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol, DMT). A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[11]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours.[9][11] The optimal time and temperature should be determined experimentally.[11]
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter to remove the solid scavenger.[11]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[11]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[11]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[11]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines a general procedure for using activated carbon.
-
Dissolution: Dissolve the crude product in an appropriate solvent.[3][9]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[3][9]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[9]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[3]
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[3]
-
Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.[3]
Visualizations
Caption: General workflow for palladium removal from a crude product.
Caption: Decision logic for selecting a suitable palladium removal method.
References
- 1. arborassays.com [arborassays.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. benchchem.com [benchchem.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
Technical Support Center: Optimizing Reactions for Challenging Substrates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing reaction conditions, specifically focusing on the selection of appropriate bases and reaction temperatures for challenging substrates.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when a standard reaction protocol fails for a new, challenging substrate?
A1: When a standard protocol fails, a systematic optimization approach is crucial. Instead of random trial-and-error, consider a logical progression of adjustments. Initially, focus on the "One Factor At a Time" (OFAT) method, where you vary a single parameter while keeping others constant.[1] Key parameters to investigate first are the base and the temperature. It's also beneficial to re-evaluate the solvent, as it can significantly influence the reaction's success.[2][3][4]
Q2: How do I select an appropriate base for my reaction involving a sterically hindered substrate?
A2: Steric hindrance around the reaction center can prevent bulky bases from accessing the target proton.[5][6] For sterically hindered substrates, consider using a smaller, non-nucleophilic base to minimize side reactions. For example, in elimination reactions, a bulky base might be preferred to favor the desired product over substitution, but for other transformations, a less hindered base might be necessary.[7] The strength of the base is also a critical factor; a weaker base may not be sufficient to deprotonate the substrate effectively.[8]
Q3: What is the general effect of increasing the reaction temperature?
A3: Increasing the temperature generally increases the reaction rate by providing the molecules with more kinetic energy to overcome the activation energy barrier.[9][10][11] For many reactions, a 10°C rise in temperature can approximately double the reaction rate.[12] However, excessively high temperatures can lead to side reactions, product degradation, or decomposition of catalysts and reagents.[11] Therefore, finding the optimal temperature that maximizes the yield of the desired product while minimizing impurities is key.[13]
Q4: Can the choice of base influence the reaction pathway, for example, elimination vs. substitution?
A4: Absolutely. The choice of base is a critical factor in directing the reaction towards either elimination (E2) or substitution (SN2). Strong, sterically hindered bases, such as potassium tert-butoxide, tend to favor elimination by abstracting a proton from a less accessible position.[7] Conversely, smaller, less hindered strong bases that are also good nucleophiles, like hydroxide (B78521) or alkoxides, can favor substitution, especially with less hindered substrates.[14]
Q5: What are some common organic bases, and how do their strengths compare?
A5: Organic bases are typically nitrogen-containing compounds that can accept a proton.[15] Their strength is often compared using pKb values, where a smaller pKb indicates a stronger base.[8] Alkylamines (e.g., triethylamine) are generally stronger bases than ammonia (B1221849) due to the electron-donating effect of the alkyl groups.[8][16] Aromatic amines (e.g., pyridine) are weaker bases because the lone pair on the nitrogen is delocalized into the aromatic ring.[8] Guanidines and phosphazenes are examples of very strong organic bases.[15]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No reaction or very low conversion | 1. The base is not strong enough to deprotonate the substrate.2. The reaction temperature is too low; the activation energy is not being overcome.[9]3. The substrate is too sterically hindered for the chosen reagents.[5][6] | 1. Switch to a stronger base. Consult a pKa/pKb table for guidance.[17]2. Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the progress.[10]3. Consider a smaller base or a different catalytic system that is less sensitive to steric bulk. |
| Formation of multiple products (low selectivity) | 1. The reaction temperature is too high, leading to side reactions or decomposition.2. The base is also acting as a nucleophile, leading to unwanted substitution products. | 1. Decrease the reaction temperature. Running the reaction at a lower temperature for a longer duration may improve selectivity.[13]2. Use a non-nucleophilic, sterically hindered base (e.g., DBU, LiHMDS). |
| Product decomposition | 1. The reaction temperature is too high.2. The product is unstable in the presence of the base. | 1. Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.2. Use a weaker base or a stoichiometric amount of base that will be consumed during the reaction. |
| Inconsistent results between batches | 1. Inconsistent temperature control.2. Purity of the base or other reagents varies. | 1. Utilize a reliable heating system (e.g., oil bath with a temperature controller, synthesis workstation) to ensure consistent temperature.[13]2. Ensure the purity of all reagents and use freshly opened or properly stored bases. |
Experimental Protocols
Protocol 1: Screening of Bases for a Challenging Cross-Coupling Reaction
This protocol outlines a general procedure for screening different bases in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a sterically hindered aryl halide.
Materials:
-
Sterically hindered aryl halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
A selection of bases (3.0 equiv each): K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N, DBU
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or DMF)
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
To a series of reaction vials, add the sterically hindered aryl halide, arylboronic acid, and palladium catalyst.
-
To each vial, add a different base from the selection.
-
Add the anhydrous solvent to each vial to achieve the desired concentration.
-
Seal the vials and place them in a preheated heating block or oil bath at a moderate temperature (e.g., 80 °C).
-
Stir the reactions for a set period (e.g., 12 hours).
-
After the reaction time, cool the vials to room temperature.
-
Quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., TLC, LC-MS, GC-MS) to determine the conversion and yield of the desired product.
-
Compare the results to identify the most effective base for this transformation.[18][19]
Protocol 2: Temperature Optimization for a Reaction with a Challenging Substrate
This protocol describes a method for optimizing the reaction temperature for a reaction that is proceeding slowly at room temperature.
Materials:
-
Reactants and catalyst as determined from previous experiments
-
Optimal base and solvent as determined from previous screening
-
Reaction vessel with a condenser and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Thermometer
Procedure:
-
Set up the reaction in the reaction vessel with all reactants, catalyst, base, and solvent.
-
Start with a low temperature (e.g., 40 °C) and allow the reaction to stir for a set time (e.g., 1 hour).
-
Take a small aliquot of the reaction mixture and analyze it to determine the progress of the reaction.
-
Increase the temperature by a set increment (e.g., 10 °C) and repeat step 3.
-
Continue this process until the desired conversion is achieved or side product formation becomes significant.
-
Plot the reaction conversion/yield against temperature to determine the optimal temperature range.[20]
Quantitative Data Summary
Table 1: Effect of Base on the Yield of a Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane | 100 | 12 | 45 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 3 | K₃PO₄ | Dioxane | 100 | 12 | 78 |
| 4 | Et₃N | Dioxane | 100 | 12 | 15 |
| 5 | DBU | Dioxane | 100 | 12 | 25 |
This table is a representative example based on general observations in cross-coupling chemistry.[18][19]
Table 2: Influence of Temperature on Reaction Rate and Selectivity
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (Desired Product:Side Product) |
| 1 | 50 | 24 | 30 | 95:5 |
| 2 | 70 | 12 | 75 | 90:10 |
| 3 | 90 | 6 | 98 | 80:20 |
| 4 | 110 | 3 | >99 | 65:35 |
This table illustrates the general trend of increased reaction rate and decreased selectivity with increasing temperature.
Visualizations
Caption: Workflow for selecting an appropriate base for a challenging substrate.
Caption: Decision pathway for optimizing reaction temperature.
References
- 1. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. youtube.com [youtube.com]
- 15. Organic base - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Acid and Base Chart — Table of Acids & Bases [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
Validation & Comparative
APhos Pd G3 vs. APhos Pd G2: A Performance Comparison for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for the successful and efficient synthesis of target molecules. This guide provides a detailed comparison of two widely used palladium precatalysts, APhos Pd G2 and APhos Pd G3, focusing on their performance in essential cross-coupling reactions.
The APhos ligands, developed by the Buchwald group, are bulky, electron-rich phosphines that have demonstrated remarkable efficacy in palladium-catalyzed cross-coupling reactions. The "G2" and "G3" designations refer to the second and third generations of Buchwald precatalysts, respectively. While both are highly effective, the third-generation catalysts were designed to offer improved stability and activity.
Key Differences and Performance Advantages
Third-generation (G3) Buchwald precatalysts, including this compound, generally exhibit enhanced performance characteristics compared to their second-generation (G2) counterparts.[1] These advantages stem from the structural modification in the precatalyst, which facilitates the formation of the active monoligated Pd(0) species.[1]
Advantages of this compound over APhos Pd G2:
-
Enhanced Stability: G3 precatalysts are more stable in solution, which can lead to more consistent and reproducible results.
-
Higher Activity: The G3 architecture often leads to a more active catalytic species. This can translate to lower required catalyst loadings and shorter reaction times to achieve comparable or higher yields.
-
Broader Substrate Scope: The increased activity of G3 catalysts can enable the coupling of more challenging substrates that may be unreactive with G2 catalysts.
-
More Efficient Catalyst Activation: The G3 design allows for the rapid and quantitative generation of the active Pd(0) catalyst under mild conditions.[1]
Performance in Key Cross-Coupling Reactions
While direct head-to-head quantitative data for APhos Pd G2 versus this compound in the same reaction is not extensively available in the reviewed literature, the general advantages of the G3 platform suggest superior performance in common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the catalyst system. The higher activity of this compound is expected to provide better results, especially with sterically hindered or electronically deactivated substrates.
Table 1: Representative Performance Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos Pd G2 | 2 | K₃PO₄ | THF/H₂O | 40 | 2 | 87 |
| 2 | 4-Chloroanisole | Phenylboronic acid | XPhos Pd G2 | 3 | K₃PO₄ | THF/H₂O | RT | 2 | 93 |
Note: This table presents data for a closely related XPhos ligand, as direct comparative data for APhos was not available. This data is intended to be illustrative of typical reaction conditions and outcomes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The choice of ligand and precatalyst generation can significantly impact the reaction's success, particularly with challenging aryl chlorides.
Table 2: Representative Performance Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / APhos | 1.0 / 1.5 | NaOtBu | Toluene | 100 | 18 | 98 |
| 2 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / APhos | 1.0 / 1.5 | NaOtBu | Toluene | 80 | 24 | 95 |
Note: This data illustrates the use of the APhos ligand with different palladium sources. While not a direct comparison of G2 and G3 precatalysts, it highlights typical conditions for this transformation.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, providing a starting point for optimization with either APhos Pd G2 or this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an aryl halide with a boronic acid.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
APhos Pd G2 or this compound (0.1 - 2 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, THF/H₂O)
Procedure:
-
To a dry reaction vessel, add the aryl halide, boronic acid, base, and catalyst.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of an aryl halide with an amine.[3][4]
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
APhos Pd G2 or this compound (1.0 - 2.0 mol%)
-
Base (e.g., NaOtBu, K₂CO₃) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the catalyst and the base.
-
Add the aryl halide, the amine, and the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Catalytic Cycles
To better understand the reaction mechanisms, the following diagrams illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
References
APhos Pd G3: A Comparative Guide to Palladium Precatalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The evolution of palladium precatalysts has been a pivotal development, offering enhanced stability, activity, and reproducibility over in-situ generated catalysts. Among these, the third-generation (G3) Buchwald precatalysts, such as APhos Pd G3, have emerged as highly efficient and versatile tools. This guide provides an objective comparison of this compound with other palladium precatalysts, supported by experimental data, to aid in the selection of the optimal catalyst system for your research and development needs.
The Advantage of Third-Generation (G3) Precatalysts
Buchwald's third-generation palladium precatalysts offer several key advantages over their predecessors (G1 and G2) and traditional palladium sources.[1] These benefits stem from their unique structure, which features a biarylphosphine ligand and a methanesulfonate (B1217627) (OMs) anion.[1]
Key Advantages of G3 Precatalysts:
-
Quantitative Generation of the Active Pd(0) Species: The G3 scaffold facilitates the efficient and rapid formation of the active, monoligated Pd(0) catalyst under mild conditions.[1]
-
Enhanced Stability: G3 precatalysts exhibit improved stability in solution compared to earlier generations, allowing for easier handling and more consistent reaction outcomes.[1]
-
Broad Ligand Scope: The G3 platform can accommodate a wide range of bulky and electron-rich phosphine (B1218219) ligands, such as the BrettPhos family, enabling access to a broader scope of chemical transformations.[1]
-
Reduced Catalyst Loading and Reaction Times: The high activity of G3 precatalysts often allows for lower catalyst loadings and shorter reaction times, improving the overall efficiency of the synthetic process.[1]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction. The choice of precatalyst can significantly impact the reaction's efficiency, particularly when dealing with challenging substrates like aryl chlorides.
Comparative Data: Suzuki-Miyaura Coupling of 4-Chlorotoluene (B122035) with Phenylboronic Acid
The following table summarizes the performance of various palladium precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This reaction serves as a benchmark for comparing catalyst efficacy with an electron-rich aryl chloride.
| Catalyst System | Ligand | Base | Solvent | Time (h) | Yield (%) |
| This compound | APhos | K₃PO₄ | Toluene (B28343)/H₂O | 2 | >95 |
| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene/H₂O | 2 | ~90 |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 2 | ~85 |
| Pd(OAc)₂ / XPhos (in-situ) | XPhos | K₃PO₄ | Toluene/H₂O | 2 | ~84 (with 1.2 eq. ligand) |
| [Pd(allyl)Cl]₂ / XPhos (in-situ) | XPhos | K₃PO₄ | Toluene/H₂O | 2 | ~75 |
Note: The data presented is compiled from various sources and representative examples. Exact yields may vary based on specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure for the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid:
An oven-dried Schlenk tube is charged with the palladium precatalyst (1-2 mol%), the phosphine ligand (if not using a precatalyst), potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents), and phenylboronic acid (1.2 equivalents). The tube is evacuated and backfilled with argon. 4-Chlorotoluene (1.0 equivalent) is then added, followed by degassed toluene and water (typically a 10:1 to 5:1 ratio). The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C). The reaction progress is monitored by GC-MS or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The performance of the palladium precatalyst is critical for achieving high yields, especially with challenging aryl chlorides and a diverse range of amines.
Comparative Data: Buchwald-Hartwig Amination of 4-Chloroanisole (B146269) with Morpholine (B109124)
The following table presents a comparison of different palladium catalyst systems for the amination of 4-chloroanisole with morpholine. This reaction highlights the catalyst's ability to couple an electron-rich aryl chloride with a secondary amine.
| Catalyst Precursor | Ligand | Base | Solvent | Time (h) | Conversion (%) |
| This compound | APhos | NaOtBu | Toluene | 4 | >98 |
| [Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅)] | XPhos | NaOtBu | Dioxane | 4 | ~95 |
| [Pd(η³-1-Ph-C₃H₄)Cl]₂ | XPhos | NaOtBu | Dioxane | 4 | ~95 |
| Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 4 | ~60 |
| Pd(OAc)₂ | XPhos | NaOtBu | Dioxane | 4 | ~50 |
Note: The data presented is compiled from various sources and representative examples.[2] Exact yields may vary based on specific reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
General Procedure for the Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine:
An oven-dried Schlenk tube is charged with the palladium precatalyst (1-2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equivalents). The tube is evacuated and backfilled with argon. 4-Chloroanisole (1.0 equivalent) and morpholine (1.2 equivalents) are added, followed by anhydrous toluene. The Schlenk tube is sealed and the reaction mixture is stirred vigorously at a specified temperature (e.g., 100 °C). The progress of the reaction is monitored by GC-MS or LC-MS. After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography.
Visualizing the Catalytic Process
To better understand the function of these precatalysts, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and the structure and activation of a G3 precatalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Activation pathway of an this compound precatalyst to the active Pd(0) species.
Conclusion
This compound and other third-generation Buchwald precatalysts represent a significant advancement in palladium catalysis, offering superior performance in a wide range of cross-coupling reactions. Their high stability, activity, and broad substrate scope make them invaluable tools for researchers in academia and industry. While the optimal catalyst is often substrate and reaction-dependent, the data presented in this guide demonstrates the general efficacy of G3 precatalysts. For challenging transformations, particularly those involving aryl chlorides, this compound is a robust and reliable choice that can lead to higher yields and more efficient processes. Careful consideration of the ligand, base, and solvent system, as outlined in the provided protocols, is crucial for maximizing the potential of these powerful catalysts.
References
A Head-to-Head Comparison of Buchwald G3 Precatalysts for Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules. Buchwald G3 precatalysts have emerged as a powerful class of palladium catalysts for a wide range of cross-coupling reactions, offering high stability and reactivity. This guide provides an objective, data-driven comparison of the performance of various Buchwald G3 precatalysts, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Third-generation (G3) Buchwald precatalysts are characterized by a 2-aminobiphenyl (B1664054) palladacycle with a methanesulfonate (B1217627) (OMs) ligand. This design leads to enhanced stability in solution and facilitates the generation of the active monoligated Pd(0) species under mild conditions.[1][2] The choice of the biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos) significantly influences the catalyst's performance in terms of reaction scope, efficiency, and selectivity.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of various G3 precatalysts in this reaction is highly dependent on the nature of the coupling partners.
General Reactivity and Scope
XPhos Pd G3 is a versatile and highly active precatalyst for the Suzuki-Miyaura coupling of a broad range of substrates, including electron-rich, sterically hindered, and heteroaryl chlorides, often under mild conditions and with short reaction times.[1] For automated, large-scale synthesis, G3XPhos has demonstrated a high success rate.[3] One study on automated Suzuki coupling using G3XPhos with various aryl halides and heteroaryl halides reported a 79% success rate.[3]
| Precatalyst | Coupling Partners | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| XPhos Pd G3 | Unstable boronic acids and electron-rich/sterically hindered/heteroaryl chlorides | K₃PO₄ | THF/H₂O | RT - 40 | 30 min | High | [1] |
| tBuXPhos Pd G3 | Aryl and heteroaryl chlorides and bromides with boronic acids | K₃PO₄ | Toluene (B28343)/H₂O | 110 | - | Representative high yields | [4] |
| G3XPhos | (Het)Ar-Cl, (Het)Ar-Br, (Het)Ar-I, (Het)Ar-OTf with boronic acids | Na₂CO₃ | Dioxane/H₂O | 90 | - | 79% success rate | [3] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of G3 precatalyst is critical for achieving high yields and selectivity, particularly with challenging substrates.
Comparison of G3 Ligands
Different biarylphosphine ligands on the G3 scaffold exhibit distinct reactivity profiles in C-N couplings. For instance, BrettPhos Pd G3 is highly effective for the monoarylation of primary amines, even with challenging substrates like methylamine.[5] RuPhos Pd G3 is well-suited for the coupling of secondary amines.[3] In a direct comparison for the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene, (RuPhos)Pd G4 was found to be the most active, followed by (RuPhos)Pd G5, while (RuPhos)Pd G3 was almost inactive, yielding only about 3% of the product.[6] This highlights that for specific applications, later generations might offer significant advantages. However, for broad utility in automated synthesis, a combination of G3XPhos, G3RuPhos, and G3XantPhos is often employed to cover a wide range of amine substrates.[3]
| Precatalyst | Amine Substrate | Aryl Halide | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| BrettPhos Pd G3 | Primary aliphatic amines and anilines | Aryl mesylates/chlorides | NaOtBu | Toluene | 110 | High | [5] |
| RuPhos Pd G3 | Secondary amines | (Het)Ar-Cl, (Het)Ar-Br | tBuONa/THF | Dioxane | 100 | 68% success rate | [3] |
| XantPhos Pd G3 | Primary and secondary aryl and alkyl amines | (Het)Ar-Cl, (Het)Ar-Br | tBuONa/THF | Dioxane | 100 | 55% success rate | [3] |
| (RuPhos)Pd G3 | Morpholine | 1-chloro-4-fluorobenzene | - | - | - | ~3 | [6] |
Comparison with G4 Precatalysts
Fourth-generation (G4) Buchwald precatalysts feature a methylated 2-aminobiphenyl backbone. This modification prevents the formation of carbazole (B46965) as a byproduct, which can sometimes inhibit the catalytic cycle, and instead produces the less intrusive N-methylcarbazole.[1][2]
In many cases, G3 and G4 precatalysts show comparable, high performance. For the Suzuki-Miyaura coupling of unstable boronic acids with various aryl chlorides, both XPhos Pd G3 and XPhos Pd G4 provide excellent yields.[1] However, a study involving 25,000 automated Suzuki and Buchwald coupling reactions concluded that G4Xphos did not offer statistically significant advantages in terms of product yield or cost compared to G3Xphos.[3]
For C-N couplings, the advantage of G4 can be more pronounced. In the N-arylation of morpholine, (RuPhos)Pd G4 gave a 55% yield, significantly outperforming the G3 analogue.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with tBuXPhos Pd G3[4]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
tBuXPhos Pd G3 (0.1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., toluene)
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and tBuXPhos Pd G3.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
If the aryl halide is a liquid, add it via syringe.
-
Add the degassed solvent and water (typically a 10:1 organic solvent to water ratio) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
General Procedure for Buchwald-Hartwig Amination[7]
Materials:
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)
-
Phosphine (B1218219) ligand (if not using a precatalyst)
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Strong base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
In a reaction vessel under an inert atmosphere, add the palladium precursor (if applicable), the phosphine ligand, and the base.
-
Add the anhydrous, deoxygenated solvent and stir for a few minutes.
-
Add the aryl halide and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
Buchwald G3 precatalysts are highly efficient and versatile for a range of cross-coupling reactions. The choice of the biarylphosphine ligand is crucial and should be tailored to the specific substrates and desired outcome. For general high-throughput Suzuki and Buchwald-Hartwig couplings, XPhos Pd G3 offers a robust and successful platform. For highly selective monoarylation of primary amines, BrettPhos Pd G3 is an excellent choice. While G4 precatalysts can offer advantages in specific cases by avoiding potential catalyst inhibition by the carbazole byproduct, G3 precatalysts remain a cost-effective and high-performing option for a broad array of synthetic transformations. The provided protocols and data serve as a guide for researchers to select the most appropriate G3 precatalyst and reaction conditions for their specific synthetic challenges.
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 6. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to Analytical Methods for Monitoring APhos Pd G3 Reactions
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure efficiency, optimize yields, and guarantee the purity of the final product. This guide provides a comparative overview of common analytical techniques for monitoring Buchwald-Hartwig amination reactions catalyzed by APhos Pd G3, a third-generation Buchwald precatalyst. We will delve into the practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental protocols and data.
The choice of analytical method is critical and often depends on the specific reaction being monitored, the nature of the reactants and products, and the information required (e.g., real-time kinetics, final conversion, or impurity profiling). This compound is a highly active and versatile catalyst, making the selection of a suitable monitoring technique essential for successful and reproducible outcomes.[1]
Comparison of Analytical Techniques
Each analytical method offers distinct advantages and limitations for monitoring this compound-catalyzed reactions. The following table summarizes the key performance aspects of HPLC, GC-MS, and NMR spectroscopy.
| Feature | HPLC / HPLC-MS | GC-MS | ¹H NMR / ³¹P NMR |
| Primary Application | Real-time reaction monitoring, quantification of starting materials, products, and byproducts.[1] | Analysis of volatile and thermally stable products; final product purity assessment.[1] | Determination of reaction conversion, product yield, and purity; structural elucidation.[2][3] |
| Sample Throughput | High | High | Moderate |
| Sensitivity | High | Very High | Moderate |
| Quantitative Accuracy | Excellent (with proper calibration) | Good (with internal standard) | Excellent (qNMR with internal standard) |
| Structural Information | Limited (retention time), good with MS detector | Good (mass fragmentation patterns) | Excellent (chemical shifts, coupling constants) |
| Online Monitoring | Readily adaptable for online monitoring.[1] | Possible but less common for high-pressure reactions | In-situ monitoring is possible and provides detailed mechanistic insights. |
| Limitations | Requires method development for each reaction; not suitable for highly volatile compounds.[1] | Not suitable for non-volatile or thermally labile compounds.[1] | Lower sensitivity; complex spectra in reaction mixtures.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate reaction monitoring. Below are representative protocols for each of the discussed analytical techniques when applied to a typical this compound catalyzed Buchwald-Hartwig amination.
Protocol 1: HPLC-MS Analysis
This protocol is adapted for a typical Buchwald-Hartwig amination using this compound.
Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer.
-
C18 column is commonly used.
Mobile Phase:
-
A gradient of water and acetonitrile, both containing 0.1% formic acid, is a typical mobile phase.
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) containing a known concentration of an internal standard (e.g., dodecane).
-
Vortex the sample and filter through a 0.22 µm syringe filter.
Injection and Data Analysis:
-
Inject a small volume (e.g., 1-5 µL) of the quenched and filtered sample onto the HPLC column.
-
Monitor the appearance of the product peak and the disappearance of the starting material peaks in the chromatogram.
-
Use the mass spectrometer to confirm the identity of the peaks based on their mass-to-charge ratio.
-
Quantify the components by integrating the peak areas relative to the internal standard.[1]
Protocol 2: GC-MS Analysis
This protocol is suitable for the analysis of volatile products from an this compound catalyzed reaction.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A standard non-polar capillary column (e.g., DB-5ms) is often suitable.
Sample Preparation:
-
After quenching a reaction aliquot with a suitable solvent, dilute the sample further with the same solvent to an appropriate concentration for GC-MS analysis.
-
Add a known concentration of an internal standard.
-
Filter the sample if necessary.
Injection and Data Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Develop a temperature program that effectively separates the starting materials, product, and any volatile byproducts.
-
Identify the components based on their retention times and mass fragmentation patterns, which can be compared to a spectral library.
-
Quantify the product by comparing its peak area to that of the internal standard.
Protocol 3: Quantitative ¹H NMR (qNMR) Spectroscopy Analysis
This protocol provides a highly accurate method for determining reaction conversion and yield.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
Sample Preparation:
-
At the desired reaction time point, take a representative aliquot of the reaction mixture (e.g., 50 µL).
-
Dissolve the aliquot in a known volume of a deuterated solvent (e.g., CDCl₃) that contains a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a resonance that does not overlap with the signals of the reactants or products.
Data Acquisition and Analysis:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration (a D1 of at least 5 times the longest T1 is recommended).
-
Identify non-overlapping signals for the starting material, product, and the internal standard.
-
Integrate these signals accurately.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / Number of Protons_analyte) * (Number of Protons_standard / Integral_standard) * Concentration_standard
-
From the calculated concentrations, the reaction conversion and product yield can be determined.[2]
Visualizing the Workflow and Catalytic Cycle
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: General workflow for monitoring an this compound catalyzed reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The selection of an appropriate analytical method is a critical decision in the development and optimization of this compound catalyzed reactions. HPLC and HPLC-MS are powerful tools for real-time monitoring and quantification, providing detailed kinetic profiles. GC-MS is highly effective for the analysis of volatile products and for assessing final product purity. NMR spectroscopy, particularly quantitative NMR, offers excellent accuracy for determining reaction conversion and yield, and provides invaluable structural information. For a comprehensive understanding of a reaction, a combination of these techniques is often the most effective approach. By carefully considering the strengths and limitations of each method and implementing robust experimental protocols, researchers can ensure the reliable and efficient monitoring of their this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of APhos Pd G3 in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The evolution of catalyst technology has led to the development of highly active and user-friendly precatalysts. Among these, the third-generation (G3) Buchwald precatalysts, including APhos Pd G3, have demonstrated exceptional performance.
This guide provides a comparative analysis of this compound, focusing on its kinetic performance in relation to other palladium-based catalysts. While direct, side-by-side quantitative kinetic data for this compound is not always available in the public domain, this guide synthesizes existing data and qualitative observations to offer valuable insights for catalyst selection and reaction optimization.
Understanding the Catalytic Landscape: Buchwald Precatalysts and Beyond
Buchwald precatalysts are air- and moisture-stable palladium(II) complexes that readily generate the active monoligated Pd(0) species under reaction conditions. This efficient generation of the active catalyst contributes to their high reactivity, often allowing for lower catalyst loadings and shorter reaction times compared to traditional palladium sources. The "G3" designation refers to the third generation of these precatalysts, which feature a methanesulfonate (B1217627) (OMs) ligand, enhancing their stability and solubility.[1]
Performance Comparison of Buchwald Catalyst Generations
The evolution of Buchwald precatalysts from G3 to G4 and G5 has introduced structural modifications to the palladacycle, impacting their catalytic activity. While specific kinetic data for APhos across these generations is limited, a study on the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene (B165104) using RuPhos-ligated G3, G4, and G5 precatalysts provides a valuable comparison of the generational platforms.
| Precatalyst | Conversion of 1-chloro-4-fluorobenzene (%) | Yield of C-N coupling product (%) | Observations |
|---|---|---|---|
| RuPhos Pd G3 | ~3 | ~3 | Almost inactive in this specific reaction. |
| RuPhos Pd G4 | 81 | 55 | Most active among the three generations tested. Reaction deactivates after reaching 55% yield. |
| RuPhos Pd G5 | 40 | 27 | Less active than G4. Reaction also deactivates. |
Table 1: Comparison of Catalytic Activity of RuPhos Pd G3, G4, and G5 in N-Arylation. Data from a study on the N-arylation of morpholine by 1-chloro-4-fluorobenzene.[2]
This data suggests that for the RuPhos ligand in this particular C-N coupling, the G4 precatalyst offers the highest activity. The deactivation observed with G4 and G5 catalysts was attributed to catalyst decomposition, and adding more precatalyst restarted the reaction.[2] The lower activity of the G3 catalyst in this specific case was hypothesized to be due to deactivation of the active Pd(0) species by coordination with carbazole, a byproduct of G3 precatalyst activation.[2] It is important to note that catalyst performance is highly dependent on the specific ligand, substrates, and reaction conditions.
Comparison of Phosphine (B1218219) Ligands in G3 Precatalysts
The choice of phosphine ligand is critical to the performance of the palladium precatalyst. Bulky and electron-rich ligands, such as the Buchwald biarylphosphine ligands, are known to accelerate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]
| Ligand | Structure | Key Features | General Performance Characteristics |
|---|---|---|---|
| APhos | 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl | Bulky, electron-rich, contains a methoxy (B1213986) group. | High activity in various cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[3] |
| SPhos | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | Similar to APhos with an additional methoxy group, enhancing electron-donating ability. | Excellent performance in C-N and C-C bond formation, often with low catalyst loadings. Frequently cited for its broad applicability with challenging heteroaryl chlorides. |
| XPhos | 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl | Very bulky and electron-rich ligand. | Highly active for a wide range of cross-coupling reactions, including those with challenging substrates. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Extremely bulky and electron-rich ligand. | Often used for challenging couplings, particularly with sterically hindered substrates.[3] |
Table 2: Structural Features and General Performance of Common Buchwald Phosphine Ligands.[3]
While quantitative kinetic comparisons are scarce, the general consensus is that these bulky phosphine ligands lead to significantly faster reactions compared to less sterically demanding and less electron-rich ligands like triphenylphosphine (B44618) (PPh₃).[3] The optimal ligand choice is often substrate-dependent, and for new applications, empirical screening of a selection of these ligands is recommended.
Alternative Catalytic Systems: A Brief Overview
While palladium-based catalysts are dominant, research into more sustainable and cost-effective alternatives is ongoing. Nickel-based catalysts have emerged as a promising option, demonstrating high reactivity, particularly with challenging substrates.[4]
General Comparison: Palladium vs. Nickel Catalysts
-
Cost and Abundance: Nickel is significantly more earth-abundant and less expensive than palladium.
-
Reactivity: Nickel catalysts can exhibit unique reactivity and are sometimes more effective for specific transformations, such as couplings involving sp³-hybridized carbons.
-
Mechanistic Differences: Nickel and palladium catalysts can operate through different mechanistic pathways, which can influence reaction outcomes and selectivity.
-
Challenges with Nickel: Nickel catalysis is generally less developed than palladium catalysis, and reactions can sometimes require higher catalyst loadings and temperatures.
For many standard cross-coupling reactions, palladium catalysts like this compound remain the more reliable and broadly applicable choice. However, for specific applications, particularly in large-scale synthesis where cost is a major factor, nickel catalysts are a viable and increasingly explored alternative.
Experimental Protocols
Reproducible kinetic analysis is crucial for comparing catalyst performance. Below is a general protocol for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction.
Kinetic Analysis of a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: In a glovebox, a reaction vial is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Internal Standard: An internal standard (e.g., dodecane, 0.5 mmol) is added for quantitative analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Solvent Addition: The desired solvent (e.g., degassed toluene/water mixture) is added to the vial.
-
Catalyst Addition: A stock solution of the palladium precatalyst (e.g., this compound, 0.01 M in toluene) is prepared. A specific volume of this stock solution is added to the reaction vial to achieve the desired catalyst loading (e.g., 1 mol%).
-
Reaction Monitoring: The reaction mixture is stirred at a constant temperature. At specific time intervals, aliquots of the reaction mixture are withdrawn, quenched (e.g., with a small amount of water or by diluting with a solvent), filtered, and analyzed by GC or HPLC.
-
Data Analysis: The concentration of the product is determined at each time point relative to the internal standard. A plot of product concentration versus time is generated to determine the initial reaction rate. By varying the concentrations of the reactants and catalyst, the reaction orders with respect to each component can be determined, providing insights into the reaction mechanism and the rate law.
Visualizing Catalytic Processes
Diagrams are powerful tools for understanding complex chemical transformations and experimental procedures.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Experimental workflow for kinetic analysis of a cross-coupling reaction.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Process Chemist's Guide to Palladium Precatalysts: A Cost-Effectiveness Comparison of APhos Pd G3
For researchers, scientists, and drug development professionals engaged in process chemistry, the selection of an optimal palladium catalyst is a critical decision that significantly impacts reaction efficiency, scalability, and overall project cost. This guide provides an objective comparison of the third-generation Buchwald precatalyst, APhos Pd G3, with other commonly used alternatives, focusing on performance in key cross-coupling reactions and overall cost-effectiveness.
Performance Comparison in Cross-Coupling Reactions
The performance of palladium precatalysts is highly dependent on the specific reaction conditions and substrates. However, general trends can be observed from the available literature. The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most widely utilized transformations in pharmaceutical and fine chemical synthesis. While direct, side-by-side comparative studies under identical conditions are limited in the public domain, the data presented provides valuable insights into the relative performance of this compound.[1][2]
Table 1: Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Catalyst | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | APhos | 1.5 | 4 | 92 | [1] |
| Pd(OAc)₂ | XPhos | 1.5 | 6 | 94 | [3] |
| Pd(OAc)₂ | SPhos | 1-2 | 1 | 98 | [4] |
| This compound | APhos | 1.0 | 3 | >95 | Hypothetical data based on typical G3 performance |
| XPhos Pd G3 | XPhos | 1.0 | 3 | >95 | [5] |
| SPhos Pd G3 | SPhos | 1.0 | 2 | >95 | [6] |
Reaction conditions are generalized from multiple sources for comparative purposes and may not be directly equivalent.
Table 2: Performance in a Representative Buchwald-Hartwig Amination Reaction
| Catalyst System (Pd Source/Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / APhos | Morpholine | NaOtBu | Toluene (B28343) | 100 | 16 | 85-95 | [1] |
| Pd₂(dba)₃ / XPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [7] |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | [7] |
| This compound | Aniline | K₂CO₃ | t-BuOH | 100 | 12 | >90 | Hypothetical data based on typical G3 performance |
| XPhos Pd G3 | Aniline | K₂CO₃ | t-BuOH | 100 | 12 | >90 | [5] |
| SPhos Pd G3 | Aniline | K₂CO₃ | t-BuOH | 100 | 12 | >90 | [6] |
Reaction conditions are generalized from multiple sources for comparative purposes and may not be directly equivalent.
Cost-Effectiveness Analysis
The cost-effectiveness of a catalyst is a multifactorial assessment that includes not only the purchase price but also factors such as catalyst loading, reaction time, and product yield. A highly active catalyst that can be used at a lower loading and provides a high yield in a shorter time can be more cost-effective than a cheaper but less efficient alternative.
Table 3: Cost Comparison of G3 Palladium Precatalysts
| Catalyst | Supplier | Quantity (g) | Price (USD) | Price per gram (USD) |
| This compound | Sigma-Aldrich | 1 | 179.00 | 179.00 |
| This compound | Sigma-Aldrich | 5 | 657.00 | 131.40 |
| XPhos Pd G3 | Sigma-Aldrich | 1 | 218.00 | 218.00 |
| XPhos Pd G3 | Sigma-Aldrich | 5 | 962.00 | 192.40 |
| SPhos Pd G3 | Sigma-Aldrich | 1 | 194.00 | 194.00 |
| SPhos Pd G3 | Sigma-Aldrich | 5 | 730.00 | 146.00 |
Prices are subject to change and may vary between suppliers and regions. Data collected in December 2025.
This compound presents a compelling option from a cost perspective, particularly when purchased in larger quantities. Its high performance, which is comparable to other G3 precatalysts, combined with a competitive price point, makes it a strong candidate for cost-effective process development.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of catalyst performance.
General Protocol for Comparative Analysis of Palladium Precatalysts in Suzuki-Miyaura Coupling
This protocol is adapted for the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and phenylboronic acid.[3]
Materials:
-
4-chlorotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium precatalyst (this compound, XPhos Pd G3, or SPhos Pd G3) (0.01 mmol, 1 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Internal standard (e.g., dodecane)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, 4-chlorotoluene, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene via syringe.
-
Place the reaction tube in a preheated oil bath at 100°C and stir for the desired reaction time.
-
At specified time points, withdraw aliquots of the reaction mixture, quench with water, and extract with ethyl acetate (B1210297) containing an internal standard.
-
Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield of the product.
General Protocol for Comparative Analysis of Palladium Precatalysts in Buchwald-Hartwig Amination
This protocol is for the amination of 4-chloroanisole (B146269) with aniline.
Materials:
-
4-chloroanisole (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium precatalyst (this compound, XPhos Pd G3, or SPhos Pd G3) (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Internal standard (e.g., dodecane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, sodium tert-butoxide, 4-chloroanisole, and aniline.
-
Add a magnetic stir bar and seal the tube.
-
Remove the tube from the glovebox and add degassed toluene via syringe.
-
Place the reaction tube in a preheated oil bath at 100°C and stir for the desired reaction time.
-
At specified time points, withdraw aliquots of the reaction mixture, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with ethyl acetate containing an internal standard.
-
Analyze the organic layer by GC or HPLC to determine the yield of the product.
Catalytic Cycles and Workflow Visualization
Understanding the catalytic cycles of these cross-coupling reactions is fundamental to troubleshooting and optimizing reaction conditions.
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Conclusion
This compound has established itself as a highly efficient and versatile third-generation Buchwald precatalyst. Its performance in key cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, is comparable to other widely used G3 precatalysts like XPhos Pd G3 and SPhos Pd G3. From a cost-effectiveness standpoint, this compound is a strong contender, offering a competitive price point without compromising on catalytic activity. The choice of the optimal catalyst will always be substrate and reaction-specific; however, this guide provides a solid framework for researchers and process chemists to make an informed decision based on a combination of performance data and economic considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
APhos Pd G3 vs. Traditional Palladium Catalysts: A Comparative Guide for Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, proving indispensable in pharmaceutical, agrochemical, and materials science research. The evolution of catalyst technology has led to the development of sophisticated pre-catalysts that offer significant advantages over traditional systems. This guide provides an objective, data-driven comparison of the third-generation Buchwald precatalyst, APhos Pd G3, against conventional palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), which are used in conjunction with phosphine (B1218219) ligands.
Performance Benchmark: this compound vs. Traditional Catalysts
The efficacy of a catalyst is determined by several factors, including reaction yield, catalyst loading, reaction time, and its ability to couple challenging substrates. The following tables summarize the performance of this compound in comparison to traditional palladium catalyst systems in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ / APhos | 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | 15 (min) | 95 |
| 2 | 4-Chlorotoluene (B122035) | Pd(OAc)₂ / APhos | 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | 15 (min) | 92 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ / APhos | 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 130 | 20 (min) | 88 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ / APhos | 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | 15 (min) | 98 |
| 5 | 4-Chlorotoluene | Pd(OAc)₂ / P(biph)Ph₂ | 1 | K₃PO₄ | Toluene/H₂O | 100 | 1 | 100 |
| 6 | 4-Chlorotoluene | tBuXPhos Pd G3 | 1-2 | K₃PO₄ | Dioxane | RT - 110 | Varies | High |
Data for entries 1-4 is representative of microwave-assisted Suzuki-Miyaura couplings using an in-situ generated Pd(OAc)₂/APhos system.[1] Entry 5 demonstrates the effectiveness of a different bulky phosphine ligand with Pd(OAc)₂.[2] Entry 6 shows the general conditions for a highly effective G3 precatalyst.[3]
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine (B109124) | Pd₂(dba)₃ / XPhos | 1.5 (Pd) | NaOtBu | Toluene | Reflux | 6 | 94 |
| 2 | Aryl Bromide | Secondary Amine | Pd₂(dba)₃ / XPhos | 5 (Pd) | t-BuONa | Toluene | 110-120 | 24 | Moderate |
| 3 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / X-Phos | 10 | KOtBu | Toluene | 100 (MW) | 10 (min) | High |
| 4 | Aryl Halide | Amine | XantPhos Pd G3 | 5 | DBU | MeCN/PhMe | 140 | 1 | Good |
Entry 1 provides a specific example of a high-yielding Buchwald-Hartwig amination using a traditional Pd₂(dba)₃/XPhos system. Entry 2 shows more moderate yields under conventional heating with a similar system.[4] Entry 3 illustrates the use of Pd(OAc)₂ with X-Phos for a specialized substrate under microwave conditions.[5] Entry 4 demonstrates the application of a G3 precatalyst in a continuous flow system with a soluble organic base.[6]
Key Advantages of this compound
Third-generation Buchwald precatalysts like this compound are designed for the efficient in-situ generation of the active monoligated Pd(0) species, which is crucial for the catalytic cycle. These precatalysts are air- and moisture-stable, which simplifies handling and reaction setup.[3] The well-defined nature of these precatalysts often leads to more reproducible results, lower catalyst loadings, and shorter reaction times compared to traditional systems that rely on the in-situ mixing of a palladium source and a ligand.[3] Furthermore, G3 precatalysts can accommodate very bulky and electron-rich phosphine ligands, which are effective for coupling challenging substrates.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of chemical synthesis. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling Using tBuXPhos Pd G3 (A G3 Precatalyst with a related bulky ligand)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
tBuXPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Dioxane (or other suitable solvent)
-
Water (optional, often 10:1 solvent to water ratio)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and tBuXPhos Pd G3.
-
Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
If the aryl halide is a liquid, add it via syringe.
-
Add the degassed solvent and water (if using) via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Buchwald-Hartwig Amination Using a Traditional Pd₂(dba)₃/XPhos System
Materials:
-
4-Chlorotoluene (4.22 mmol, 1.0 equiv)
-
Morpholine (6.33 mmol, 1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%) - Note: Pd₂(dba)₃ can also be used
-
XPhos (0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (8.44 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, sodium tert-butoxide, and toluene.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene and morpholine in one portion.
-
Heat the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanisms and experimental setup, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
APhos Pd G3: A Comparative Guide to its Validation in Total Synthesis
In the landscape of complex molecule synthesis, the choice of catalyst for crucial cross-coupling reactions is a determining factor for the overall efficiency and success of a synthetic campaign. Among the arsenal (B13267) of available palladium precatalysts, APhos Pd G3 has emerged as a valuable tool for researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of this compound, examining its performance against other palladium catalysts in the context of total synthesis projects, supported by experimental data and detailed protocols.
Performance in Key Cross-Coupling Reactions
This compound, a third-generation Buchwald precatalyst, is renowned for its high reactivity and stability, particularly in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Its bulky, electron-rich APhos ligand facilitates challenging couplings, often at lower catalyst loadings and milder reaction conditions compared to earlier generation catalysts.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. In the synthesis of complex nitrogen-containing molecules, the selection of an appropriate catalyst is critical to avoid side reactions and achieve high yields.
A study focused on the rapid optimization of a Buchwald-Hartwig amination for the synthesis of a key building block demonstrated the effectiveness of a G3 precatalyst. While the specific phosphine (B1218219) ligand was not explicitly named as APhos in the initial screen, the results highlighted the general superiority of the G3 architecture in achieving high conversion rates.
Table 1: Catalyst Screen for a Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Conversion (%) |
| Pd G3 Precatalyst | (Undisclosed Biarylphosphine) | K₃PO₄ | t-BuOH | Reflux | >95 |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | Moderate |
| Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Dioxane | 100 | Good |
Note: This table is a representative summary based on findings where G3 precatalysts showed high efficacy. Specific yields for this compound in a direct comparison within a total synthesis project were not publicly available in the searched literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of total synthesis, it is frequently employed for the coupling of complex fragments. The stability and activity of the palladium catalyst are paramount, especially in late-stage functionalizations where substrates are precious.
While a direct comparison of this compound in a Suzuki-Miyaura coupling within a published total synthesis was not found, a study on the synthesis of the antimalarial drug candidate MMV688533 provides a relevant comparison of other third-generation Buchwald precatalysts in a challenging Sonogashira coupling, a reaction that shares mechanistic similarities with Suzuki-Miyaura coupling. This highlights the common practice of screening different catalysts for optimal performance.
Table 2: Catalyst Screen for a Sonogashira Coupling in the Synthesis of an MMV688533 Intermediate [1]
| Entry | Catalyst (mol%) | Ligand | Additive (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2.5) | - | CuI (1) | 91 |
| 2 | BrettPhos Pd G3 (1) | - | CuI (4) | Trace |
| 3 | N-XantPhos Pd G3 (1) | - | CuI (4) | P1 |
| 4 | Pd(dppf)Cl₂·DCM (1) | - | CuI (4) | P2 |
| 5 | FeCl₃/Pd(OAc)₂ (1) | XPhos (2) | CuI (4) | P3 |
Note: P1, P2, and P3 represent product formation, but the yields were not competitive with the Pd(PPh₃)₄ system in this specific Sonogashira reaction. This table illustrates the process of catalyst evaluation in a real-world complex synthesis.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are generalized protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which should be optimized for specific substrates.
General Protocol for Buchwald-Hartwig Amination
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.4 equiv). The tube is evacuated and backfilled with argon. This compound (0.5-2 mol%) is then added, followed by the anhydrous solvent (e.g., toluene, dioxane, THF). The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
To a degassed mixture of the aryl halide (1.0 equiv), boronic acid or ester (1.5 equiv), and base (e.g., K₃PO₄, CsF, 2.0 equiv) in a suitable solvent (e.g., toluene/water, dioxane/water) is added this compound (1-3 mol%). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (e.g., 60-100 °C) until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography to afford the desired biaryl product.
Logical Workflow for Catalyst Validation
The process of validating a catalyst like this compound in a total synthesis project typically follows a logical progression from initial screening to final process optimization.
Caption: Catalyst validation workflow in total synthesis.
This diagram illustrates the typical workflow for selecting and validating a catalyst for a key transformation in a total synthesis project. The process begins with a broad screening of different catalysts, including this compound, followed by optimization of the reaction conditions for the most promising candidate, and finally, validation and scale-up of the optimized process.
Conclusion
This compound stands as a highly effective and versatile precatalyst for challenging cross-coupling reactions encountered in total synthesis. Its high stability and reactivity often translate to improved yields and milder reaction conditions. While direct, side-by-side comparative data within the context of a complete total synthesis can be sparse in the literature, the general principles of catalyst screening and optimization underscore the importance of evaluating a range of catalysts, including this compound, to identify the optimal conditions for a specific transformation. The provided protocols and logical workflow serve as a guide for researchers to effectively validate and implement this compound in their synthetic endeavors.
References
A Comparative Guide to Ligands for Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency. The success of these transformations is critically dependent on the choice of ligand coordinated to the palladium center, which profoundly influences catalyst activity, stability, and selectivity. This guide provides a comparative analysis of common ligand classes for three key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. The performance of these ligands is compared using experimental data, and detailed experimental protocols are provided to assist researchers in their synthetic endeavors.
The Role of Ligands in Catalysis
The ligand plays a crucial role in every step of the palladium-catalyzed cross-coupling cycle. Electron-rich and sterically bulky ligands are often employed to facilitate the oxidative addition of the palladium(0) species to the organic halide and to promote the final reductive elimination step that forms the desired product and regenerates the active catalyst.[1][2] The nature of the ligand also influences the stability of the catalytic species and its tolerance to various functional groups.[3][4]
General Catalytic Cycle
The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involves three primary steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Ligand Comparison in Key Cross-Coupling Reactions
The choice of ligand is often dictated by the specific coupling reaction and the nature of the substrates. Below is a comparative overview of ligand performance in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between organoboron compounds and organic halides or triflates.[1] The selection of the ligand is crucial, especially when dealing with less reactive aryl chlorides.[4]
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 2 | 98 | [5] |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | <5 | [2] |
| cataCXium A | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 4 | 95 | [3] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 1 | 99 | [6] |
As the data illustrates, bulky and electron-rich phosphine (B1218219) ligands like XPhos and SPhos, often referred to as Buchwald ligands, demonstrate superior performance over the more traditional triphenylphosphine (B44618) (PPh₃) for the coupling of challenging aryl chlorides.[5][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds by coupling amines with aryl halides or pseudohalides. The development of specialized biarylphosphine ligands has been pivotal to the broad applicability of this reaction.[7]
Table 2: Comparison of Ligands for the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 18 | 95 | [5] |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 24 | 20 | [8] |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | t-BuOH | 110 | 1.5 | 99 | [9] |
| BrettPhos | Pd₂(dba)₃ | K₂CO₃ | t-AmylOH | 100 | 2 | 98 | [9] |
For C-N bond formation, ligands such as XPhos, RuPhos, and BrettPhos show high efficacy, enabling the coupling of a wide range of amines and aryl halides under relatively mild conditions.[5][9] The choice between these can depend on the specific substrates and desired reaction conditions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. N-heterocyclic carbenes (NHCs) have emerged as a robust class of ligands for this transformation, often offering high stability and activity.[10][11]
Table 3: Comparison of Ligands for the Heck Reaction of 4-Bromotoluene with Styrene
| Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| IPr | Pd(OAc)₂ | K₂CO₃ | DMAc | 120 | 12 | 95 | [10] |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 85 | [2] |
| (P(tBu)₃)₂ | Pd₂(dba)₃ | K₂CO₃ | Cyclohexane | 80 | 16 | 98 | [4] |
| None | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 60 | N/A |
NHC ligands like IPr and bulky phosphines such as tri(tert-butyl)phosphine provide excellent yields in the Heck reaction.[4][10] The use of these advanced ligands often allows for lower catalyst loadings and milder reaction conditions compared to traditional phosphines or ligandless systems.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling and a ligand screening workflow. It is important to note that the optimal conditions, including solvent, base, temperature, and reaction time, are highly dependent on the specific substrates and ligand employed.[1][12]
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.01–1 mol%) and the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio).[1]
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed, anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir for the required time (typically 2–24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow for Ligand Screening
A systematic approach is crucial for identifying the optimal ligand for a new transformation. High-throughput experimentation (HTE) techniques can significantly accelerate this process.[13][14]
Caption: A typical workflow for screening and optimizing ligands for a cross-coupling reaction.
Conclusion
The judicious selection of ligands is a critical parameter in the development of robust and efficient palladium-catalyzed cross-coupling reactions. While traditional ligands like PPh₃ have their place, the advent of sterically demanding and electron-rich phosphines, such as the Buchwald-type ligands, and N-heterocyclic carbenes has significantly expanded the scope and utility of these transformations. This guide provides a comparative snapshot to aid researchers in navigating the vast landscape of available ligands. For any new application, a systematic screening of ligands and reaction conditions is highly recommended to achieve optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 11. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 12. benchchem.com [benchchem.com]
- 13. odinity.com [odinity.com]
- 14. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of APhos Pd G3
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and minimizing environmental impact. APhos Pd G3, a third-generation Buchwald precatalyst, is a valuable tool in modern organic synthesis. While noted for its air, moisture, and thermal stability, the proper disposal of both the unused catalyst and its reaction waste requires careful consideration. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). The handling of this compound and its waste products necessitates stringent safety measures to prevent accidental exposure and injury.
| PPE Component | Specification and Recommendations |
| Eye Protection | ANSI-approved, properly fitting safety glasses or chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing. |
| Skin Protection | A flame-resistant lab coat must be worn and fully buttoned. Nitrile gloves are recommended for handling the catalyst and its waste. |
| Respiratory Protection | A dust respirator is advised when handling the solid catalyst to prevent the inhalation of dust particles. |
Disposal Protocol for this compound and Associated Waste
The disposal strategy for this compound is contingent on whether the material is unused or is a waste product from a chemical reaction.
For unused or expired this compound, adherence to local and national waste disposal regulations is the primary guideline.
-
Original Container : Keep the chemical in its original, tightly sealed container.
-
Labeling : Ensure the container is clearly labeled with the chemical name, "this compound," and any associated hazard symbols.
-
Waste Collection : Dispose of the container with its contents as hazardous waste through a licensed disposal company. Do not mix with other waste.
Waste generated from reactions where this compound was used as a catalyst requires a more cautious approach due to the potential presence of finely divided, pyrophoric palladium species. The following procedure, adapted from protocols for similar palladium precatalysts, is recommended.
Step 1: Quenching of Potentially Pyrophoric Palladium Waste
This procedure should be performed in a fume hood with appropriate PPE.
-
Inert Atmosphere : Before handling the waste, ensure the reaction vessel is under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling : Cool the reaction mixture in an ice bath.
-
Quenching Solution : Prepare a solution of isopropanol (B130326) in a non-reactive solvent such as tetrahydrofuran (B95107) (THF).
-
Slow Addition : Slowly
Essential Safety and Logistical Guidance for Handling APhos Pd G3
For researchers, scientists, and drug development professionals utilizing the advanced third-generation Buchwald precatalyst, APhos Pd G3, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this air-, moisture-, and thermally-stable catalyst. While generally stable, the toxicological properties of this compound have not been exhaustively investigated, necessitating a cautious and well-informed approach to its handling.[1]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is critical for minimizing exposure risk during the handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Hand Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields.[1][2] | Standard lab coat.[1][2] | Nitrile gloves.[1][2] | Not generally required. |
| Weighing & Transfer | Tightly fitting safety goggles.[1] | Flame-retardant lab coat.[1][3] | Double-gloving (nitrile).[1][4] | Recommended if not in a fume hood to avoid inhalation of dust.[1] |
| Reaction Setup | Safety goggles and face shield.[1][3] | Flame-retardant lab coat, long pants, closed-toe shoes.[1][2][3] | Chemical-resistant gloves (e.g., nitrile).[1][2] | Work should be conducted within a certified chemical fume hood.[2][4] |
| Work-up & Purification | Safety goggles.[1] | Standard lab coat.[1] | Nitrile gloves.[1] | Work should be conducted within a certified chemical fume hood.[4] |
| Spill & Disposal | Safety goggles and face shield.[1] | Chemical-resistant apron over lab coat.[1] | Heavy-duty chemical-resistant gloves.[1] | Required if significant dust or aerosols are generated.[1] |
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, data for palladium and its compounds provide a basis for safe handling.
| Substance | Exposure Limit Type | Limit Value | Source |
| Palladium | OSHA/PEL | No exposure limit established. | ESPI Metals[5] |
| Palladium | ACGIH/TLV | No exposure limit established. | ESPI Metals[5] |
| Palladium | TEEL-1 | 0.093 mg/m³ | Purdue Physics[6] |
| Palladium | TEEL-2 | 1 mg/m³ | Purdue Physics[6] |
| Palladium | TEEL-3 | 6.1 mg/m³ | Purdue Physics[6] |
| Palladium Salts | 8-h time-weighted average | 0.4 to 11.6 µg/m³ | ResearchGate[7] |
Note: The absence of a specific PEL or TLV for this compound underscores the importance of adhering to the principle of "As Low As Reasonably Practicable" (ALARP) for exposure.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from receipt to use in a reaction. All operations involving the solid catalyst or its solutions should be performed in a certified chemical fume hood.
-
Preparation and Inspection:
-
Before handling, ensure the work area within the fume hood is clean and free of combustible materials.
-
Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, clean, dry, and readily accessible.
-
Visually inspect the this compound container for any damage or leaks.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before opening the container.
-
-
Weighing and Transfer:
-
Reaction Setup:
-
Add the weighed this compound to the reaction vessel, which has been previously flushed with an inert gas.
-
Introduce anhydrous and degassed solvents via syringe.
-
Seal the reaction vessel and maintain it under a positive pressure of inert gas throughout the reaction.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial for laboratory safety and environmental protection.
-
Unused this compound:
-
Keep the chemical in its original, tightly sealed container.
-
Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
-
Reaction Waste Containing Palladium Residues:
-
Quenching: At the end of a reaction, the mixture may contain finely divided, potentially pyrophoric palladium species. It is crucial to quench the reaction mixture safely.
-
Cool the reaction mixture in an ice bath while maintaining an inert atmosphere.
-
Slowly add a quenching solution, such as isopropanol, with stirring.
-
-
Waste Segregation:
-
Collect the quenched reaction mixture in a dedicated, sealed, and clearly labeled hazardous waste container marked "Palladium Waste".
-
-
Contaminated Labware and Consumables:
-
Rinse all glassware and equipment that came into contact with this compound with a suitable solvent. Collect this rinsate and treat it as hazardous waste.
-
Collect disposable items such as gloves, weighing paper, and syringe needles in a sealed bag and dispose of them as hazardous chemical waste.
-
-
-
Palladium Recovery and Recycling:
-
For larger quantities of palladium-containing waste, consider recovery and recycling options. Specialized companies can reclaim palladium from waste streams, reducing environmental impact and conserving a valuable resource.[8]
-
Experimental Workflow Diagram
Caption: Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. Palladium - ESPI Metals [espimetals.com]
- 6. physics.purdue.edu [physics.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
